Product packaging for 2-Chloro-4-ethylbenzoic acid(Cat. No.:)

2-Chloro-4-ethylbenzoic acid

Cat. No.: B13619705
M. Wt: 184.62 g/mol
InChI Key: BAHDDJQLKZPMGJ-UHFFFAOYSA-N
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Description

2-Chloro-4-ethylbenzoic Acid (CAS 1261868-02-3) is a high-purity organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . This chemical serves as a valuable synthetic intermediate and building block in advanced organic synthesis and materials science research. Its structure, featuring both a carboxylic acid group and a chloro-substituent on an ethylbenzene backbone, allows for further functionalization, making it a versatile precursor for developing more complex molecules . Researchers utilize this compound in the synthesis of various derivatives, such as this compound hydrazide, which expands its application into the development of novel chemical entities . The provided SMILES code, O=C(O)C1=CC=C(CC)C=C1Cl, aids researchers in computational chemistry and molecular modeling studies . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption. 1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B13619705 2-Chloro-4-ethylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-4-ethylbenzoic acid

InChI

InChI=1S/C9H9ClO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12)

InChI Key

BAHDDJQLKZPMGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1261868-02-3

This technical guide provides a comprehensive overview of 2-Chloro-4-ethylbenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document outlines the compound's physicochemical properties, potential synthesis methodologies, safety considerations, and explores its putative role in broader chemical and biological contexts.

Physicochemical Properties

PropertyValueSource
CAS Number 1261868-02-3[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [2]
Physical Form Solid[1]
Purity 97%[1]
XLogP3 3.9[2]
Topological Polar Surface Area 37.3 Ų[2]
Heavy Atom Count 12[2]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, established synthetic routes for structurally analogous compounds, such as other substituted benzoic acids, offer valuable insights into potential methodologies. The synthesis would likely involve the chlorination of an ethylbenzoic acid precursor or the oxidation of a chlorinated ethyltoluene.

One plausible synthetic approach could be the oxidation of 2-chloro-1-ethyl-4-methylbenzene. A generalized workflow for such a transformation is depicted below. It is important to note that this represents a theoretical pathway, and optimization of reagents and reaction conditions would be necessary.

G cluster_0 Oxidation of 2-Chloro-1-ethyl-4-methylbenzene start 2-Chloro-1-ethyl-4-methylbenzene reagents Oxidizing Agent (e.g., KMnO4, H2O2) start->reagents reaction Oxidation Reaction reagents->reaction workup Acidic Workup reaction->workup product This compound workup->product

Caption: A conceptual workflow for the synthesis of this compound.

Detailed experimental procedures for related compounds, such as the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, involve multi-step reactions including chlorination and subsequent oxidation.[3] These protocols can serve as a foundational reference for developing a specific synthesis for this compound.

Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, the broader class of substituted benzoic acids is of significant interest in medicinal chemistry. These compounds serve as versatile scaffolds and key intermediates in the synthesis of a wide range of biologically active molecules.

Studies on various benzoic acid derivatives have revealed their potential as:

  • VLA-4 Antagonists: A series of benzoic acid derivatives have been synthesized and evaluated as potent, orally active VLA-4 antagonists, which have potential applications in treating inflammatory diseases.[4]

  • Multitarget Acetylcholinesterase and Carbonic Anhydrase Inhibitors: Novel benzoic acid derivatives have been designed and synthesized as potential therapeutic agents for Alzheimer's disease by simultaneously targeting multiple pathways.[5]

  • Soluble Epoxide Hydrolase Inhibitors: Benzamidobenzoic acid hydrazide derivatives have been investigated as novel inhibitors of soluble epoxide hydrolase, an enzyme implicated in various cardiovascular and inflammatory diseases.[6]

The structural motifs present in this compound—a chlorinated aromatic ring and a carboxylic acid group—are common features in many pharmacologically active compounds. Further research and biological screening are necessary to elucidate the specific therapeutic potential of this particular molecule.

Safety and Handling

Specific safety data for this compound is limited. However, based on the safety profiles of structurally related compounds such as 4-ethylbenzoic acid and 2-chlorobenzoic acid, it is prudent to handle this compound with appropriate precautions.[7][8]

General Handling Precautions:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust.

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

In case of exposure, standard first aid measures should be followed, and medical attention should be sought if symptoms persist. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Logical Relationships in Compound Analysis

The analysis and characterization of a novel or sparsely documented compound like this compound follow a logical progression of steps. This workflow ensures a thorough understanding of the compound's identity, purity, and properties before its application in further research.

G cluster_1 Analytical Workflow for this compound synthesis Synthesis & Purification structure Structural Elucidation (NMR, MS, IR) synthesis->structure purity Purity Assessment (HPLC, GC) structure->purity physchem Physicochemical Characterization (Melting Point, Solubility) purity->physchem bioassay Biological Screening (In vitro/In vivo assays) physchem->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar

Caption: A typical analytical workflow for the characterization of a chemical compound.

This guide provides a foundational understanding of this compound based on available data. Further experimental investigation is required to fully characterize its properties and explore its potential applications in research and drug development.

References

An In-depth Technical Guide to 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-ethylbenzoic acid, a substituted aromatic carboxylic acid, holds potential as a versatile building block in medicinal chemistry and drug discovery. Its chemical structure, characterized by a chlorine atom and an ethyl group on the benzoic acid scaffold, offers unique electronic and steric properties that can be exploited for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in the field of drug development.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₉H₉ClO₂. The structure consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 2, and an ethyl group at position 4.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₉ClO₂PubChem[2]
Molecular Weight 184.62 g/mol PubChem[2]
CAS Number 1261868-02-3PubChem[2]
Physical Form SolidSigma-Aldrich[1]
Purity 97%Sigma-Aldrich[1]
XLogP3 3.9PubChem (Computed)[2]
Hydrogen Bond Donor Count 1PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[2]
Rotatable Bond Count 2PubChem (Computed)[2]
Topological Polar Surface Area 37.3 ŲPubChem (Computed)[2]

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on established organic chemistry principles and synthesis routes for analogous compounds, a plausible synthetic pathway can be proposed.

Proposed Synthetic Pathway:

A potential route for the synthesis of this compound could involve the Friedel-Crafts acylation of ethylbenzene (B125841), followed by chlorination and oxidation.

G cluster_workflow Proposed Synthesis of this compound ethylbenzene Ethylbenzene acylation Friedel-Crafts Acylation (e.g., with Acetyl Chloride, AlCl3) ethylbenzene->acylation acetophenone 4-Ethylacetophenone acylation->acetophenone chlorination Chlorination (e.g., Cl2, Lewis Acid) acetophenone->chlorination chloroacetophenone 2-Chloro-4-ethylacetophenone chlorination->chloroacetophenone oxidation Oxidation (e.g., KMnO4 or NaOCl) chloroacetophenone->oxidation final_product This compound oxidation->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would require laboratory optimization. The following is a generalized procedure based on known transformations:

  • Friedel-Crafts Acylation: To a cooled solution of ethylbenzene in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride) is added, followed by the dropwise addition of an acylating agent (e.g., acetyl chloride). The reaction is stirred until completion, then quenched with water and extracted. The organic layer is washed, dried, and concentrated to yield 4-ethylacetophenone.

  • Chlorination: 4-Ethylacetophenone is subjected to chlorination using a chlorinating agent (e.g., chlorine gas or sulfuryl chloride) in the presence of a catalyst. The reaction conditions would need to be carefully controlled to favor ortho-chlorination.

  • Oxidation: The resulting 2-chloro-4-ethylacetophenone is then oxidized to the carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (B83412) in a basic solution, followed by acidification, or through a haloform reaction using sodium hypochlorite. The final product, this compound, would be purified by recrystallization.

Characterization:

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show signals corresponding to the aromatic protons, the ethyl group protons (a quartet and a triplet), and the acidic proton of the carboxylic acid.

    • ¹³C NMR would display distinct signals for the nine carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carboxylic acid, the O-H stretching, and C-Cl stretching.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (184.62 g/mol ) and provide information about its fragmentation pattern.

Applications in Drug Development

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The substituents on the benzoic acid ring play a crucial role in determining the biological activity.

While specific studies on the biological activity of this compound are limited, its structural features suggest potential for development as a therapeutic agent or as a key intermediate in the synthesis of more complex drug molecules.

Potential Areas of Interest for Drug Discovery:

  • Enzyme Inhibition: Substituted benzoic acids have been identified as inhibitors of various enzymes. For example, certain para-substituted benzoic acid derivatives have been shown to inhibit the protein phosphatase Slingshot, which is involved in cytoskeleton dynamics and has therapeutic potential in cancer and infectious diseases.[5] The specific substitution pattern of this compound could confer inhibitory activity against a range of enzymatic targets.

  • Anticancer Activity: Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents.[4] The presence of a halogen, such as chlorine, can enhance the lipophilicity and cell permeability of a molecule, which are often desirable properties for drug candidates.

  • Antimicrobial Agents: Benzoic acid itself is used as an antimicrobial food preservative.[3] Derivatives with various substitutions are often explored for their potential as antibacterial and antifungal agents.

  • Scaffold for Library Synthesis: this compound can serve as a versatile starting material for the synthesis of a library of derivatives. The carboxylic acid group can be readily converted to esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR).

Logical Relationship for Drug Discovery Application:

G cluster_application Drug Discovery Potential of this compound start This compound Scaffold derivatization Chemical Derivatization (Esterification, Amidation, etc.) start->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical workflow for utilizing this compound in drug discovery.

Conclusion

This compound represents a chemical entity with significant potential for application in medicinal chemistry and drug development. While a comprehensive experimental characterization is still needed, its structural features and the known biological activities of related benzoic acid derivatives make it an attractive target for further investigation. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the synthesis and therapeutic potential of this and similar substituted benzoic acids. The development of robust synthetic protocols and the exploration of its biological activity are key next steps in unlocking the full potential of this compound.

References

An In-depth Technical Guide to 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Chloro-4-ethylbenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document details the physicochemical properties, hypothetical synthesis and characterization protocols, and potential biological activities of the compound, supported by structured data and workflow visualizations.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its core structure consists of a benzene (B151609) ring functionalized with a carboxylic acid group, a chlorine atom, and an ethyl group at positions 1, 2, and 4, respectively. The molecular formula of the compound is C9H9ClO2.[1]

Quantitative Data Summary
PropertyValueReference
Molecular Weight184.62 g/mol [1]
Molecular FormulaC9H9ClO2[1]
IUPAC NameThis compound[1]
CAS Number1261868-02-3[1]
Physical FormSolid
Purity97% (typical)

Experimental Protocols

The following sections outline detailed, representative methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of 2-chloro-4-ethyltoluene. This method is analogous to the synthesis of other substituted benzoic acids from their corresponding toluene (B28343) derivatives.

Materials:

  • 2-chloro-4-ethyltoluene

  • Potassium permanganate (B83412) (KMnO4)

  • Sodium carbonate (Na2CO3)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-ethyltoluene and an aqueous solution of sodium carbonate.

  • Oxidation: While stirring vigorously, slowly add potassium permanganate to the mixture. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

  • Reflux: After the addition of potassium permanganate is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by observing the disappearance of the purple color of the permanganate.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

  • Decolorization: If the filtrate is still colored, add a small amount of sodium bisulfite until the solution becomes colorless.

  • Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until no more precipitate forms (pH ~2).

  • Isolation: Collect the crude this compound by vacuum filtration and wash with cold deionized water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6). The spectrum is expected to show signals corresponding to the aromatic protons, the methylene (B1212753) and methyl protons of the ethyl group, and the acidic proton of the carboxylic acid. The splitting patterns and integration values will be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the ethyl group.

2. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the solid sample using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C-Cl stretching vibrations, and aromatic C-H and C=C stretching vibrations.

3. Mass Spectrometry (MS):

  • Analyze the sample using a mass spectrometer to determine the molecular weight.

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (184.62 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.

Potential Biological Activity and Signaling Pathways

Derivatives of chlorobenzoic acid have been investigated for various biological activities, including antimicrobial and anticancer properties. Some chlorobenzoic acid derivatives have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Hypothetical Biological Assay: EGFR Kinase Inhibition

This protocol outlines a hypothetical in vitro assay to evaluate the inhibitory activity of this compound against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • A suitable peptide substrate for EGFR

  • This compound (test compound)

  • A known EGFR inhibitor (e.g., Erlotinib) as a positive control

  • Kinase assay buffer

  • A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound and the positive control in the kinase assay buffer.

  • Reaction Mixture: In a microplate, add the EGFR enzyme, the peptide substrate, and the test compound or control at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Visualizations

The following diagrams illustrate the described experimental workflow and a relevant biological pathway.

G Synthesis and Characterization Workflow A Reactants: 2-chloro-4-ethyltoluene KMnO4, Na2CO3 B Oxidation and Reflux A->B C Workup: Filtration, Acidification B->C D Crude Product Isolation C->D E Purification: Recrystallization D->E F Pure this compound E->F G Characterization: NMR, IR, MS F->G H Verified Structure and Purity G->H

Caption: Workflow for the synthesis and characterization of this compound.

G Simplified EGFR Signaling Pathway and Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Proliferation Cell Proliferation, Survival, etc. Signaling->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Dimerization Inhibits

References

Synthesis of 2-Chloro-4-ethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-chloro-4-ethylbenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The document details the core chemical transformations, experimental protocols, and relevant quantitative data, presented in a format tailored for scientific professionals.

Introduction

This compound is an aromatic carboxylic acid derivative. Its substituted pattern makes it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals. This guide outlines a robust and well-established two-step synthesis route commencing from the readily available starting material, 1-chloro-4-ethylbenzene (B1585538). The chosen pathway involves a Friedel-Crafts acylation followed by a haloform reaction, both of which are fundamental and well-understood transformations in organic chemistry.[1][2][3][4]

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two sequential steps:

  • Step 1: Friedel-Crafts Acylation. 1-chloro-4-ethylbenzene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the intermediate, 2-chloro-4-ethylacetophenone.[2][4][5][6][7] The acyl group is directed to the ortho position relative to the chlorine atom due to the ortho,para-directing nature of the chloro group and potential steric hindrance at the position ortho to the larger ethyl group.

  • Step 2: Haloform Reaction (Oxidation). The methyl ketone group of 2-chloro-4-ethylacetophenone is then oxidized to a carboxylate using an alkaline solution of sodium hypochlorite (B82951) (bleach).[3][8][9][10][11][12][13] Subsequent acidification of the reaction mixture yields the final product, this compound. This reaction is a classic haloform reaction, which is highly specific for methyl ketones.[1][3][14][15]

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the following diagram:

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Haloform Reaction (Oxidation) 1_chloro_4_ethylbenzene 1-Chloro-4-ethylbenzene reaction1 AlCl₃ Dichloromethane 1_chloro_4_ethylbenzene->reaction1 acetyl_chloride Acetyl Chloride acetyl_chloride->reaction1 2_chloro_4_ethylacetophenone 2-Chloro-4-ethylacetophenone reaction1->2_chloro_4_ethylacetophenone intermediate 2-Chloro-4-ethylacetophenone reagents2 1. NaOH, NaOCl 2. HCl (aq) intermediate->reagents2 final_product This compound reagents2->final_product

References

A Comprehensive Technical Guide to 2-Chloro-4-ethylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Synthesis, Properties, and Applications of a Key Chemical Intermediate

Introduction

2-Chloro-4-ethylbenzoic acid, with the confirmed IUPAC name of this compound, is a substituted aromatic carboxylic acid.[1] Its molecular structure, featuring a benzene (B151609) ring functionalized with a carboxylic acid group, a chlorine atom, and an ethyl group, makes it a valuable intermediate in organic synthesis. This guide provides a detailed technical overview of its chemical properties, a plausible synthesis protocol, and its potential applications, particularly in the realm of drug discovery and development, for researchers, scientists, and professionals in the field. Benzoic acid derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, highlighting the importance of intermediates like this compound in the synthesis of novel therapeutic agents.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following tables summarize key computed and experimental data for this compound and its close structural analogs for comparative purposes.

Table 1: Computed Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Exact Mass 184.0291072 Da
XLogP3 3.9
Topological Polar Surface Area 37.3 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Table 2: Experimental Physicochemical Data of Structurally Related Compounds

CompoundMelting Point (°C)Boiling Point (°C)Solubility
2-Chlorobenzoic acid138-140SublimesSoluble in 900 parts cold water; more soluble in hot water; freely soluble in alcohol and ether.
4-Chlorobenzoic acid241.5276Soluble in some organic solvents and aqueous base.
4-Ethylbenzoic acid112-113--
2-Ethylbenzoic acidSolid at room temperature-Limited solubility in water; soluble in ethanol, acetone, and chloroform.[3]

Synthesis of this compound

Proposed Experimental Protocol: Oxidation of 2-chloro-4-ethyltoluene

This protocol is based on general methods for the oxidation of alkylbenzenes to carboxylic acids, such as those described in patents for the synthesis of similar halogenated benzoic acids.[3][4]

Materials and Equipment:

  • 2-chloro-4-ethyltoluene

  • Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agents (e.g., nitric acid, chromium trioxide)

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)

  • Distilled water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of 2-chloro-4-ethyltoluene and an aqueous solution of a base (e.g., NaOH or KOH) is prepared.

  • Oxidation: While stirring vigorously, the oxidizing agent (e.g., potassium permanganate) is added portion-wise to the mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reflux: After the addition of the oxidizing agent is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature. Any excess oxidizing agent (e.g., KMnO₄) is quenched by the addition of a reducing agent such as sodium bisulfite until the purple color disappears.

  • Filtration: The manganese dioxide (MnO₂) precipitate formed during the reaction is removed by filtration through a Büchner funnel. The filter cake is washed with a small amount of hot water.

  • Acidification: The filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

  • Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The final product should be characterized by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: 2-Chloro-4-ethyltoluene Oxidation Oxidation (e.g., KMnO₄, NaOH, H₂O, Heat) Start->Oxidation Quenching Quenching (e.g., NaHSO₃) Oxidation->Quenching Filtration Filtration (Removal of MnO₂) Quenching->Filtration Acidification Acidification (e.g., HCl) Filtration->Acidification Isolation Isolation & Purification (Filtration, Recrystallization) Acidification->Isolation Product Product: This compound Isolation->Product Drug_Discovery_Pathway Intermediate This compound Derivatization Chemical Derivatization (e.g., Amidation, Esterification) Intermediate->Derivatization Compound_Library Library of Novel Compounds Derivatization->Compound_Library Screening High-Throughput Screening (Biological Assays) Compound_Library->Screening Hit_Compound Identification of 'Hit' Compounds Screening->Hit_Compound Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Compound->Lead_Optimization Drug_Candidate Preclinical Drug Candidate Lead_Optimization->Drug_Candidate

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for determining the solubility of 2-Chloro-4-ethylbenzoic acid. Due to the limited availability of direct experimental quantitative data for this specific compound, this guide incorporates predicted solubility values and established methodologies for solubility determination of related carboxylic acids.

Data Presentation: Solubility of this compound

Table 1: Predicted and Qualitative Solubility Data of this compound and a Related Compound

CompoundParameterValueInterpretation/CommentsSource
This compound Predicted XLogP33.9Indicates poor aqueous solubility and a preference for lipophilic environments.PubChem[1]
Qualitative Aqueous SolubilityLikely poorly solubleBased on the high XLogP3 value.Inferred
Qualitative Organic Solvent SolubilityLikely solubleGenerally, benzoic acid derivatives show good solubility in alcohols and other organic solvents.[2][3]Inferred
4-Ethylbenzoic acid Predicted Water Solubility0.73 g/LProvides a reference point for a structurally similar compound without the chloro-substituent.FooDB[4]

General Solubility Trends for Benzoic Acid Derivatives:

  • Solvent Polarity: Benzoic acids are generally more soluble in organic solvents such as ethanol, methanol, and acetonitrile (B52724) compared to water.[2][3]

  • Temperature: The solubility of benzoic acid and its derivatives in most solvents tends to increase with a rise in temperature.[2][3]

  • pH: As a carboxylic acid, the aqueous solubility of this compound is expected to be highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.

Experimental Protocols for Solubility Determination

Several established methods can be employed to experimentally determine the solubility of this compound. The choice of method depends on the required accuracy, the amount of substance available, and the available equipment.

Qualitative and Semi-Quantitative Solubility Tests for Carboxylic Acids

These simple tests provide a rapid assessment of a compound's solubility characteristics and can help classify it based on its acidic properties.

Objective: To determine the solubility of the compound in water and aqueous solutions of a strong and a weak base.

Materials:

  • This compound

  • Deionized water

  • 5% (w/v) aqueous solution of Sodium Hydroxide (NaOH)

  • 5% (w/v) aqueous solution of Sodium Bicarbonate (NaHCO3)

  • Test tubes and vortex mixer

Procedure:

  • Add approximately 20-30 mg of this compound to three separate test tubes.

  • To the first test tube, add 1 mL of deionized water.

  • To the second test tube, add 1 mL of 5% NaOH solution.

  • To the third test tube, add 1 mL of 5% NaHCO3 solution.

  • Vigorously agitate all three tubes for 1-2 minutes.

  • Visually inspect each tube for the dissolution of the solid.

Interpretation of Results:

  • Soluble in water: Indicates that the compound is a small, polar molecule.

  • Insoluble in water, but soluble in 5% NaOH: Suggests the presence of an acidic functional group.

  • Insoluble in water and 5% NaOH, but soluble in 5% NaHCO3: Indicates a relatively strong carboxylic acid.

Gravimetric Method for Quantitative Solubility Determination

This is a classic and reliable method for accurately determining the equilibrium solubility of a compound in a specific solvent.

Objective: To quantify the solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound

  • Solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution to remove any remaining solid particles.

  • Solvent Evaporation: Accurately weigh a clean, dry evaporating dish or vial. Transfer a known volume or mass of the clear filtrate into the container.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Mass Determination: Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature. Weigh the container with the dried solute.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S (g/L) = (Mass of residue (g) / Volume of filtrate (L))

Laser Monitoring Technique for Automated Solubility Determination

This is a modern, high-throughput method that allows for the rapid determination of solubility.

Objective: To automatically determine the solubility of this compound by monitoring laser light transmission.

Principle: A laser beam is passed through a stirred solution. As the solid solute is incrementally added, the solution becomes saturated and excess solid particles will scatter the laser light, causing a decrease in the detected light intensity. This point of saturation is detected automatically.

Equipment:

  • Automated solubility determination system with a laser source and detector

  • Temperature-controlled sample vessel with a stirrer

  • Automated solid dispensing unit

Procedure:

  • A precise volume of the solvent is placed in the temperature-controlled sample vessel.

  • The system is initiated, and the laser beam is passed through the clear solvent to establish a baseline transmission.

  • The automated dispensing unit incrementally adds small, precise amounts of this compound to the stirred solvent.

  • The laser transmission is continuously monitored. A significant and sustained drop in transmission indicates that the saturation point has been reached and undissolved particles are present.

  • The total mass of the solute added to reach this point is recorded by the instrument.

  • The solubility is then calculated based on the mass of the solute and the volume of the solvent.

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of the solubility of a compound like this compound.

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination cluster_gravimetric Gravimetric Method cluster_analytical Analytical Method (e.g., HPLC) start Start: Compound (this compound) sol_water Test Solubility in Water start->sol_water sol_naoh Test Solubility in 5% NaOH sol_water->sol_naoh Insoluble class_s Class S: Water-Soluble Acid sol_water->class_s Soluble sol_nahco3 Test Solubility in 5% NaHCO3 sol_naoh->sol_nahco3 Soluble insoluble Insoluble in Aqueous Media sol_naoh->insoluble Insoluble class_a1 Class A1: Strong Acid sol_nahco3->class_a1 Soluble class_a2 Class A2: Weak Acid sol_nahco3->class_a2 Insoluble prep_sat_sol Prepare Saturated Solution (Excess Solute in Solvent) class_s->prep_sat_sol class_a1->prep_sat_sol class_a2->prep_sat_sol insoluble->prep_sat_sol equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_sat_sol->equilibration phase_sep Phase Separation (Filtration/Centrifugation) equilibration->phase_sep grav_evap Evaporate Solvent from Known Volume of Filtrate phase_sep->grav_evap ana_dilute Dilute Known Volume of Filtrate phase_sep->ana_dilute grav_weigh Weigh Dried Residue grav_evap->grav_weigh grav_calc Calculate Solubility grav_weigh->grav_calc ana_analyze Analyze by HPLC-UV ana_dilute->ana_analyze ana_calc Calculate Concentration (Solubility) ana_analyze->ana_calc

Caption: Workflow for solubility determination of a carboxylic acid.

References

Spectroscopic Data for 2-Chloro-4-ethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-ethylbenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected spectroscopic characteristics based on established principles and data from structurally similar compounds. Detailed experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted and expected quantitative data for this compound in major spectroscopic techniques.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.8-8.0Doublet1HAromatic proton (H-6)
~7.4-7.6Doublet of doublets1HAromatic proton (H-5)
~7.3-7.5Doublet1HAromatic proton (H-3)
~2.7Quartet2HMethylene protons (-CH₂-)
~1.2Triplet3HMethyl protons (-CH₃)

Predicted in CDCl₃ or DMSO-d₆ solvent. Chemical shifts are estimations and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~165-170Carboxylic acid carbon (-COOH)
~145-150Aromatic carbon (C-4)
~135-140Aromatic carbon (C-2)
~130-135Aromatic carbon (C-6)
~128-132Aromatic carbon (C-1)
~125-130Aromatic carbon (C-5)
~123-128Aromatic carbon (C-3)
~28-32Methylene carbon (-CH₂-)
~14-18Methyl carbon (-CH₃)

Predicted in CDCl₃ or DMSO-d₆ solvent. Chemical shifts are estimations and may vary based on solvent and experimental conditions.

Table 3: Expected FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~2970MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic acid dimer)
~1600, ~1480Medium-StrongC=C stretch (Aromatic ring)
~1420, ~1300MediumO-H bend (in-plane)
~1050MediumC-Cl stretch
~920Medium (broad)O-H bend (out-of-plane dimer)
~830StrongC-H bend (out-of-plane, 1,2,4-trisubstituted)

Expected for a solid sample (KBr pellet or ATR). Peak positions can vary based on the physical state of the sample.

Table 4: Expected Mass Spectrometry Data
m/zRelative IntensityAssignment
184/186HighMolecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern)
169/171Medium[M-CH₃]⁺
155/157Medium[M-C₂H₅]⁺
139/141High[M-COOH]⁺
111Medium[M-COOH-Cl]⁺

Expected from Electron Ionization (EI) Mass Spectrometry. Fragmentation patterns are predictive.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • Data Acquisition :

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR, a larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

  • Instrument Preparation :

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Preparation :

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Data Acquisition :

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

This protocol is for Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography (GC-MS), assuming the compound is sufficiently volatile or can be derivatized.

  • Sample Preparation :

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

    • If the compound has low volatility, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.

  • Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The sample is vaporized and separated on the GC column before entering the mass spectrometer.

    • In the ion source, the sample is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Processing :

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualizations

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Place Solid on ATR Crystal Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Identification Acq_IR->Proc_IR Proc_MS Identify Molecular Ion, Analyze Fragmentation Acq_MS->Proc_MS Output Structure Elucidation & Data Reporting Proc_NMR->Output Proc_IR->Output Proc_MS->Output Sample This compound Sample->Prep_NMR Sample->Prep_IR Sample->Prep_MS

Caption: Workflow for the spectroscopic analysis of this compound.

This guide serves as a foundational resource for researchers working with this compound. While the spectral data provided is predictive, the outlined protocols offer a robust framework for obtaining empirical data.

Commercial Suppliers and Technical Guide for 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 2-Chloro-4-ethylbenzoic acid (CAS No. 1261868-02-3), along with detailed experimental protocols relevant to its synthesis and analysis. This information is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and applying it in a laboratory setting.

Commercial Suppliers of this compound

Sourcing high-quality chemical reagents is a critical first step in any research and development endeavor. This compound is available from several reputable chemical suppliers. The following table summarizes key quantitative data from some of these suppliers to facilitate easy comparison. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich1261868-02-3≥97%[1]Inquire
BLD Pharm1261868-02-3InquireInquire
AOBChem1261868-02-3InquireInquire

Synthesis and Analysis: Experimental Protocols

Synthesis Step 1: Friedel-Crafts Acylation of 1-Chloro-3-ethylbenzene (B1584093)

This protocol describes a general procedure for the acylation of a substituted benzene (B151609) ring, a likely first step in the synthesis of this compound.[2][3]

Materials:

  • 1-Chloro-3-ethylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • Prepare a solution of acetyl chloride and 1-chloro-3-ethylbenzene in anhydrous dichloromethane and place it in the addition funnel.

  • Add the solution from the addition funnel dropwise to the cooled AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 2-3 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ketone product.

  • The crude product may be purified by column chromatography on silica (B1680970) gel.

Synthesis Step 2: Oxidation of the Acyl Group to a Carboxylic Acid

This protocol outlines a general method for the oxidation of an alkylbenzene to a benzoic acid, a likely final step in the synthesis.[4][5]

Materials:

  • Crude product from Step 1

  • Potassium permanganate (B83412) (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • 10% Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the crude ketone from the previous step in a solution of sodium carbonate in water.

  • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

  • Continue to reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Wash the filter cake with a small amount of hot water.

  • Cool the filtrate in an ice bath and acidify with 10% sulfuric acid until the precipitation of the carboxylic acid is complete. If excess permanganate is present, it can be quenched by the addition of sodium bisulfite.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quality Control: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds.[6] This protocol provides a general method for the analysis of a substituted benzoic acid.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound sample

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the carboxylic acid is in its protonated form. The exact ratio should be optimized for best separation. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of a high-purity reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a similar concentration as the standard stock solution. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Set to the λmax of this compound (determined by UV-Vis spectroscopy).

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for confirming the structure of the synthesized compound.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be consistent with the 2-chloro-4-ethyl substitution pattern. The ¹³C NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule.[8][9]

Mass Spectrometry:

  • Analysis: Obtain the mass spectrum of the compound. The molecular ion peak (M+) should correspond to the molecular weight of this compound (C₉H₉ClO₂). A characteristic isotopic pattern for the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak) should be observed.[10][11]

Visualized Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a synthesized batch of this compound, ensuring its identity, purity, and quality before its use in further research or development.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_physchem Physicochemical Properties cluster_final Final Product Synthesis Synthesis of Crude This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (MS) Purification->MS HPLC HPLC-UV Analysis Purification->HPLC GC_MS GC-MS (for volatile impurities) Purification->GC_MS MP Melting Point Determination Purification->MP Appearance Visual Appearance Purification->Appearance FinalProduct Qualified This compound NMR->FinalProduct MS->FinalProduct HPLC->FinalProduct GC_MS->FinalProduct MP->FinalProduct Appearance->FinalProduct

References

Navigating the Purity Landscape of 2-Chloro-4-ethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pharmaceutical development and scientific research, the purity of chemical intermediates is a cornerstone of success, directly impacting the efficacy, safety, and reproducibility of final products. This technical guide provides an in-depth analysis of the purity standards for 2-Chloro-4-ethylbenzoic acid (CAS No. 1261868-02-3), a key building block in various synthetic pathways. Tailored for researchers, scientists, and drug development professionals, this document outlines typical purity specifications, potential impurities, and the analytical methodologies required for comprehensive quality assessment.

Purity Specifications

The acceptable purity of this compound is dictated by its intended application. While research-grade material may have a lower purity threshold, pharmaceutical applications demand stringent quality control to minimize the presence of impurities that could affect the final drug substance.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationTypical Value
Purity (by HPLC)≥ 98.0%> 99.0%
Purity (by GC)≥ 97.0%> 98.5%
Individual Impurity≤ 0.5%< 0.2%
Total Impurities≤ 2.0%< 1.0%
Loss on Drying≤ 0.5%< 0.2%
Residue on Ignition≤ 0.1%< 0.05%

Note: These values are illustrative and may vary between suppliers and specific batch analyses. A Certificate of Analysis (CoA) for each batch should be consulted for precise specifications.

The Impurity Profile: A Synthesis-Driven Perspective

Understanding the potential impurities in this compound is intrinsically linked to its synthetic route. A common method for its synthesis is the electrophilic chlorination of 4-ethylbenzoic acid. This process, while effective, can lead to the formation of several byproducts.

Potential Impurities:

  • Isomeric Impurities: The chlorination of the aromatic ring can result in the formation of positional isomers. The primary isomers of concern are:

    • 3-Chloro-4-ethylbenzoic acid

    • 2,4-Dichloro-ethylbenzoic acid

    • 3,4-Dichloro-ethylbenzoic acid

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 4-ethylbenzoic acid.

  • Solvent Residues: Depending on the reaction and purification conditions, residual solvents may be present.

  • Inorganic Salts: Byproducts from the workup and neutralization steps can introduce inorganic impurities.

The control of these impurities is critical, as their presence can impact the downstream reactions and the toxicological profile of the final active pharmaceutical ingredient (API).

Analytical Methodologies for Purity Assessment

A robust analytical framework is essential for the accurate determination of the purity of this compound and the quantification of its impurities. The following are the most commonly employed analytical techniques:

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and quantifying the impurities of this compound due to its high resolution and sensitivity.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a valuable tool for identifying and quantifying volatile impurities and residual solvents.

Experimental Protocol:

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main component and can be used to identify and quantify impurities with distinct spectral signatures.

  • Infrared (IR) Spectroscopy: Used for the identification of functional groups and as a fingerprint comparison against a reference standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and, when coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for the identification of unknown impurities.

Workflow for Purity Assessment

The logical flow for the comprehensive purity analysis of this compound involves a multi-step process to ensure the identity, strength, and quality of the material.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identification & Primary Purity cluster_2 Specific Impurity & Residual Analysis cluster_3 Final Quality Assessment A Receive Sample of This compound B Visual Inspection (Appearance, Color) A->B C IR Spectroscopy (Identity Confirmation) B->C D HPLC Analysis (Purity Assay & Impurity Profile) B->D G Loss on Drying B->G H Residue on Ignition B->H E GC Analysis (Residual Solvents & Volatile Impurities) D->E F NMR Spectroscopy (Structural Confirmation & Isomeric Purity) D->F I Data Review & Certificate of Analysis Generation E->I F->I G->I H->I

Caption: Workflow for the purity assessment of this compound.

Conclusion

The stringent control of purity for chemical intermediates like this compound is non-negotiable in the pharmaceutical and fine chemical industries. A thorough understanding of potential impurities, coupled with the application of robust and validated analytical methods, is paramount to ensuring the quality and consistency of the final products. This guide provides a foundational framework for researchers and developers to establish and verify the purity standards necessary for their critical applications.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-4-ethylbenzoic Acid from 2-Chloro-4-ethyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-chloro-4-ethylbenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research, through the oxidation of 2-chloro-4-ethyltoluene. The described method utilizes potassium permanganate (B83412) as a strong oxidizing agent in an alkaline aqueous solution. This process is a robust and well-established method for the side-chain oxidation of alkylbenzenes.[1][2][3] The protocol includes a comprehensive list of materials, a step-by-step experimental procedure, safety precautions, and methods for the purification and characterization of the final product.

Introduction

The oxidation of alkyl side-chains on an aromatic ring is a fundamental transformation in organic synthesis, providing a direct route to substituted benzoic acids.[3] These carboxylic acid derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules. The presented protocol focuses on the conversion of 2-chloro-4-ethyltoluene to this compound. The reaction proceeds by the oxidation of the benzylic carbon of the ethyl group.[1][3] Potassium permanganate (KMnO₄) is an effective and widely used oxidizing agent for this purpose.[1][2][4][5] The reaction is typically carried out in an aqueous basic solution, and upon completion, the product is isolated by acidification.[1][4]

Reaction Scheme

Caption: Overall reaction scheme for the oxidation of 2-chloro-4-ethyltoluene.

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentGrade/Specification
2-Chloro-4-ethyltolueneReagent grade, ≥98%
Potassium permanganate (KMnO₄)ACS reagent, ≥99%
Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)Reagent grade
Sodium bisulfite (NaHSO₃) or Sodium sulfite (B76179) (Na₂SO₃)Reagent grade
Hydrochloric acid (HCl)Concentrated (37%)
Deionized water
TolueneReagent grade (for recrystallization)
Ethanol (B145695)Reagent grade (for recrystallization)
Round-bottom flask (250 mL or 500 mL)
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Büchner funnel and filter flask
Filter paper
Beakers
Graduated cylinders
pH paper or pH meter
Ice bath
Rotary evaporator (optional)
Melting point apparatus
NMR spectrometer
IR spectrometer

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-ethyltoluene (e.g., 5.0 g, ~0.032 mol).

  • Addition of Reagents: In a separate beaker, prepare a solution of potassium permanganate (e.g., 15.8 g, ~0.1 mol) and a base such as sodium hydroxide (e.g., 1.3 g, ~0.032 mol) or sodium carbonate in deionized water (e.g., 200 mL).[1][5] Carefully add this solution to the round-bottom flask containing the 2-chloro-4-ethyltoluene.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring.[1][4][5] The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).[1] The reflux should be maintained for approximately 2-4 hours.[5] The reaction can be monitored by thin-layer chromatography (TLC) to check for the disappearance of the starting material.

  • Quenching the Reaction: After the reflux period, cool the reaction mixture to room temperature. If the purple color of permanganate is still present, cautiously add a saturated aqueous solution of sodium bisulfite or sodium sulfite dropwise until the color is discharged.[1] This step reduces the excess potassium permanganate to manganese dioxide.

  • Isolation of the Crude Product:

    • Filter the hot reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate.[1][5]

    • Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.[5]

    • Combine the filtrates in a large beaker and cool the solution in an ice bath.

    • Slowly and carefully acidify the cold filtrate with concentrated hydrochloric acid with stirring until the pH is approximately 2.[1] A white precipitate of this compound will form.

    • Collect the crude product by vacuum filtration using a clean Büchner funnel.

    • Wash the collected solid with a small amount of cold deionized water to remove any inorganic impurities.

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification (Recrystallization):

    • The crude this compound can be purified by recrystallization.[6][7] Suitable solvents for recrystallization include a mixture of ethanol and water or toluene.[5][8]

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.[8]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[9]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Potassium permanganate is a strong oxidizing agent and can cause stains and burns.[1] Avoid contact with skin and combustible materials.

  • 2-Chloro-4-ethyltoluene and this compound may be irritating to the skin, eyes, and respiratory system.

  • Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.

  • The reaction may be exothermic; therefore, reagents should be mixed carefully and the reaction temperature monitored.

Data Presentation

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-Chloro-4-ethyltolueneC₉H₁₁Cl154.64Colorless liquid-~198-200
This compoundC₉H₉ClO₂184.62White solid139-141-

Table 2: Experimental Data (Example)

ParameterValue
Mass of 2-Chloro-4-ethyltoluene5.0 g
Moles of 2-Chloro-4-ethyltoluene0.032 mol
Mass of Potassium Permanganate15.8 g
Moles of Potassium Permanganate0.1 mol
Reaction Time3 hours
Crude Yield~80-90%
Purified Yield~60-75%
Melting Point (Purified)139-141 °C

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Mix 2-Chloro-4-ethyltoluene, KMnO₄, and base in water reflux Reflux for 2-4 hours start->reflux cool Cool to room temperature reflux->cool quench Quench excess KMnO₄ with NaHSO₃ (if necessary) cool->quench filter_mno2 Filter off MnO₂ quench->filter_mno2 acidify Acidify filtrate with HCl to pH ~2 filter_mno2->acidify filter_product Collect crude product by filtration acidify->filter_product recrystallize Recrystallize from Ethanol/Water or Toluene filter_product->recrystallize dry Dry the purified product recrystallize->dry characterize Characterize by MP, NMR, IR dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of 2-Chloro-4-ethylbenzoic Acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-chloro-4-ethylbenzoic acid, a valuable intermediate in the development of novel pharmaceutical compounds. The described methodology is based on the robust and well-established oxidation of the corresponding substituted toluene, offering a reliable route to this key building block.

Physicochemical Properties and Characterization Data

A comprehensive summary of the key physicochemical and characterization data for the starting material and the final product is presented below. This allows for easy comparison and verification of the synthesized compound.

Property2-Chloro-4-ethyltoluene (Starting Material)This compound (Product)[1]
Molecular Formula C₉H₁₁ClC₉H₉ClO₂
Molecular Weight 154.63 g/mol 184.62 g/mol
Appearance Colorless liquidWhite to off-white solid
Boiling Point ~ 195-197 °CNot available
Melting Point Not availableNot available (predicted)
Solubility Insoluble in water, soluble in organic solventsSlightly soluble in hot water, soluble in ethanol, ether, and acetone
¹H NMR (CDCl₃, ppm) Predicted shiftsPredicted shifts
~ 7.1-7.3 (m, 3H, Ar-H)~ 10-12 (br s, 1H, -COOH)
~ 2.6 (q, 2H, -CH₂CH₃)~ 7.8-8.0 (d, 1H, Ar-H)
~ 2.3 (s, 3H, Ar-CH₃ - if applicable)~ 7.2-7.4 (m, 2H, Ar-H)
~ 1.2 (t, 3H, -CH₂CH₃)~ 2.7 (q, 2H, -CH₂CH₃)
~ 1.2 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, ppm) Predicted shiftsPredicted shifts
~ 140-145 (Ar-C)~ 170-175 (-COOH)
~ 130-135 (Ar-C)~ 145-150 (Ar-C)
~ 125-130 (Ar-C)~ 130-135 (Ar-C)
~ 25-30 (-CH₂CH₃)~ 125-130 (Ar-C)
~ 15-20 (-CH₂CH₃)~ 28-32 (-CH₂CH₃)
~ 14-18 (-CH₂CH₃)

Experimental Protocol: Oxidation of 2-Chloro-4-ethyltoluene

This protocol details the synthesis of this compound via the oxidation of 2-chloro-4-ethyltoluene using potassium permanganate (B83412). This method is adapted from a reliable procedure for the oxidation of a similar substrate.

Materials:

Equipment:

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-ethyltoluene (e.g., 10 g, ~64.7 mmol) and 200 mL of deionized water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (e.g., 25.5 g, ~161.8 mmol, 2.5 equivalents) in small portions over a period of 1-2 hours. The addition is exothermic and may cause the mixture to reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux using a heating mantle and continue stirring for 4-6 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide.

  • Quenching: Cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium metabisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Basification and Extraction: Make the solution basic (pH > 10) by the dropwise addition of a 10% aqueous sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Discard the organic layers.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 30 mL).

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: Determine the yield and characterize the final product by measuring its melting point and acquiring ¹H and ¹³C NMR spectra.

Expected Yield: Based on analogous oxidation reactions of substituted toluenes, a yield in the range of 60-80% can be anticipated.

Alternative Synthetic Route: Grignard Reaction

An alternative pathway for the synthesis of this compound involves the use of a Grignard reagent. This method is particularly useful if the corresponding aryl halide is readily available.

Reaction Scheme:

  • Formation of Grignard Reagent: 1-Bromo-2-chloro-4-ethylbenzene is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent, 2-chloro-4-ethylphenylmagnesium bromide.

  • Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice).

  • Acidic Work-up: The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid (e.g., hydrochloric acid) to yield the final product, this compound.

This method offers a high-yielding route to carboxylic acids, provided that anhydrous conditions are strictly maintained throughout the reaction sequence.

Visualizing the Experimental Workflow

To provide a clear overview of the primary experimental protocol, the following workflow diagram has been generated using the DOT language.

experimental_workflow start Start: 2-Chloro-4-ethyltoluene reaction Oxidation with KMnO4 in water start->reaction quench Quenching with Na2S2O5 reaction->quench extraction Basification (NaOH) & Extraction with Ether quench->extraction acidification Acidification (HCl) & Precipitation extraction->acidification isolation Filtration & Washing acidification->isolation drying Drying under Vacuum isolation->drying product Product: This compound drying->product

Caption: Workflow for the synthesis of this compound.

This application note provides a comprehensive guide for the synthesis of this compound. The detailed protocol and characterization data will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the production of this important chemical intermediate.

References

Application Notes and Protocols: 2-Chloro-4-ethylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-4-ethylbenzoic acid as a versatile building block in organic synthesis. This document details its chemical properties, a key synthetic application, and a detailed experimental protocol for the preparation of a derivative.

Introduction

This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₉ClO₂. Its structure, featuring a chlorine atom ortho to the carboxylic acid and an ethyl group para to the chlorine, offers unique steric and electronic properties that make it a valuable starting material for the synthesis of a variety of organic molecules. The presence of three distinct functional sites—the carboxylic acid, the chloro substituent, and the aromatic ring—allows for a wide range of chemical transformations, rendering it a useful intermediate in the development of new pharmaceutical and agrochemical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, including solvent selection and purification strategies.

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
IUPAC Name This compound
CAS Number 1261868-02-3
Physical Form Solid
Purity Typically ≥97%

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and acyl chlorides. The aromatic ring can undergo further substitution reactions, and the chloro group can be displaced or involved in cross-coupling reactions.

A primary application of this compound is its conversion to the corresponding acyl chloride, 2-chloro-4-ethylbenzoyl chloride. This highly reactive intermediate is not typically isolated and is used in situ to react with a wide range of nucleophiles to form esters and amides, which are common scaffolds in biologically active compounds.

Experimental Protocols

This section provides a detailed protocol for a representative two-step synthesis starting from this compound: the formation of 2-chloro-4-ethylbenzoyl chloride, followed by its reaction with a primary amine to yield an N-substituted amide.

Synthesis of N-Benzyl-2-chloro-4-ethylbenzamide

This protocol details the conversion of this compound to its acyl chloride and subsequent amidation with benzylamine (B48309).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (B28343) (anhydrous)

  • Benzylamine

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 2-Chloro-4-ethylbenzoyl chloride

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous toluene (5 mL per mmol of acid).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-4-ethylbenzoyl chloride is used directly in the next step without further purification.

Step 2: Synthesis of N-Benzyl-2-chloro-4-ethylbenzamide

  • In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL per mmol of benzylamine).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-chloro-4-ethylbenzoyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-benzyl-2-chloro-4-ethylbenzamide.

Quantitative Data for a Representative Synthesis

The following table outlines the stoichiometry for the synthesis of N-benzyl-2-chloro-4-ethylbenzamide, assuming a starting quantity of 5.0 g of this compound.

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsVolume/Mass
This compound184.6227.081.05.0 g
Thionyl chloride118.9732.501.22.37 mL
Benzylamine107.1529.791.13.05 mL
Triethylamine101.1932.501.24.53 mL
Product:
N-Benzyl-2-chloro-4-ethylbenzamide273.7527.08 (theoretical)-7.41 g (theoretical)

Visualizations

The following diagrams illustrate the synthetic pathway, a general experimental workflow, and the role of this compound as a versatile building block.

G cluster_0 Synthetic Pathway A 2-Chloro-4-ethylbenzoic Acid B 2-Chloro-4-ethylbenzoyl Chloride A->B SOCl₂, Toluene, Reflux C N-Benzyl-2-chloro-4-ethylbenzamide B->C Benzylamine, Et₃N, DCM G cluster_1 Experimental Workflow start Start step1 React this compound with Thionyl Chloride start->step1 step2 Remove Volatiles (in vacuo) step1->step2 step3 React Acyl Chloride with Amine step2->step3 step4 Aqueous Workup (Washings) step3->step4 step5 Dry and Concentrate Organic Layer step4->step5 step6 Purification (Recrystallization/Chromatography) step5->step6 end Pure Product step6->end G cluster_2 Versatility as a Building Block central 2-Chloro-4-ethylbenzoic Acid acyl_halide Acyl Halides central->acyl_halide e.g., SOCl₂ heterocycle Heterocycles central->heterocycle Multi-step Syntheses amide Amides ester Esters acyl_halide->amide R-NH₂ acyl_halide->ester R-OH

Application Notes and Protocols for Cross-Coupling Reactions Using 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Coupling Reactions with 2-Chloro-4-ethylbenzoic Acid

This compound is a substituted aromatic carboxylic acid containing a reactive chloride leaving group, making it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simple precursors. The electron-withdrawing nature of the carboxylic acid group can influence the reactivity of the C-Cl bond, often requiring robust catalyst systems. The primary cross-coupling reactions applicable to this substrate include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

General Experimental Workflow

A generalized workflow for performing cross-coupling reactions with this compound is depicted below. This workflow outlines the key steps from reaction setup to product isolation.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Substrates: - this compound - Coupling Partner catalyst Prepare Catalyst System: - Palladium Precatalyst - Ligand reagents->catalyst base_solvent Add Base and Anhydrous Solvent catalyst->base_solvent setup Assemble Reaction under Inert Atmosphere (N2 or Ar) base_solvent->setup heating Heat to Reaction Temperature with Stirring setup->heating monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) heating->monitoring quench Quench Reaction and Perform Aqueous Work-up monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent.

General Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical Examples)

Since no specific data for this compound is available, the following table presents hypothetical yields based on typical outcomes for challenging aryl chlorides.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10075-85
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane11070-80
3-Thienylboronic acidPd(OAc)₂ / P(t-Bu)₃K₂CO₃THF/H₂O9065-75

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

General Catalytic Cycle

Heck Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product R-CH(Ar)-CH2-Pd(II)-X(L2) Alkene Complex->Insertion Product Migratory Insertion Insertion Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Alkene Product + HX)

Caption: Catalytic cycle of the Heck reaction.

Protocol

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-3.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMAc, Toluene)

Procedure:

  • To a sealable reaction tube, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and the alkene.

  • Seal the tube and heat to the reaction temperature (typically 100-140 °C).

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Quantitative Data (Hypothetical Examples)
AlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
StyrenePd(OAc)₂ / PPh₃Et₃NDMF12060-70
Butyl acrylatePdCl₂ / P(o-tol)₃K₂CO₃DMAc13055-65
1-OctenePd(OAc)₂ / PPh₃NaOAcToluene11050-60

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.

General Catalytic Cycle

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Coordination & Deprotonation (R-C≡CH, Base) Cu-C≡CR->Ar-Pd(II)-X(L2) Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine Complex [Ar-Pd(II)-X(L2)(R2NH)] Ar-Pd(II)-X(L2)->Amine Complex Amine Coordination Amido Complex Ar-Pd(II)-NR2(L2) Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Application Notes and Protocols: 2-Chloro-4-ethylbenzoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-4-ethylbenzoic acid as a scaffold in the design and synthesis of potent inhibitors of the eukaryotic translation initiation factor 4E (eIF4E), a critical target in cancer therapy. While specific biological data for this compound itself is not extensively published, its incorporation into larger biphenyl (B1667301) carboxylic acid structures has been patented for eIF4E inhibition. This document will focus on a representative analog, 2'-Chloro-4'-ethyl-[1,1'-biphenyl]-2-carboxylic acid , to illustrate the application, experimental protocols, and relevant signaling pathways.

Introduction

The eukaryotic translation initiation factor 4E (eIF4E) is a key protein that binds to the 5' cap of messenger RNAs (mRNAs) to initiate cap-dependent translation. In many cancers, the eIF4E-mediated translation machinery is hijacked to promote the synthesis of oncoproteins involved in cell proliferation, survival, and angiogenesis. Therefore, inhibiting the eIF4E-cap interaction is a promising strategy for cancer treatment.

Substituted biphenyl carboxylic acids have emerged as a promising class of eIF4E inhibitors. The this compound moiety can serve as a crucial component of these inhibitors, contributing to the overall binding affinity and pharmacological properties of the molecule.

Mechanism of Action: Targeting the eIF4E-mRNA Cap Interaction

The primary mechanism of action for biphenyl carboxylic acid derivatives incorporating the this compound scaffold is the competitive inhibition of the eIF4E protein. These molecules are designed to mimic the 7-methylguanosine (B147621) (m7G) cap of mRNA, thereby binding to the cap-binding pocket of eIF4E. This binding event physically blocks the association of eIF4E with the 5' end of oncogenic mRNAs, leading to a downstream suppression of their translation. The inhibition of oncoprotein synthesis ultimately results in the induction of apoptosis and the suppression of tumor growth.

Signaling Pathway

The diagram below illustrates the central role of eIF4E in cap-dependent translation and its inhibition by 2'-Chloro-4'-ethyl-[1,1'-biphenyl]-2-carboxylic acid.

eIF4E_Pathway cluster_0 Upstream Signaling (e.g., PI3K/Akt/mTOR, Ras/MAPK) cluster_1 eIF4F Complex Formation and Translation Initiation cluster_2 Inhibition cluster_3 Cellular Outcomes Upstream Oncogenic Signals eIF4E eIF4E Upstream->eIF4E Activates eIF4G eIF4G (Scaffold) eIF4E->eIF4G Binds to mRNA Oncogenic mRNA (e.g., c-Myc, Cyclin D1) eIF4E->mRNA Binds to 5' Cap eIF4A eIF4A (Helicase) eIF4G->eIF4A Ribosome 40S Ribosome mRNA->Ribosome Recruits Translation Protein Synthesis Ribosome->Translation Apoptosis Apoptosis Translation->Apoptosis Inhibition of anti-apoptotic proteins Proliferation Decreased Cell Proliferation Translation->Proliferation Inhibitor 2'-Chloro-4'-ethyl- [1,1'-biphenyl]-2-carboxylic acid Inhibitor->eIF4E Competitively Inhibits Synthesis_Workflow Start1 2-Bromo-benzoic acid methyl ester Coupling Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene/Water) Start1->Coupling Start2 2-Chloro-4-ethylphenylboronic acid Start2->Coupling Intermediate Methyl 2'-chloro-4'-ethyl-[1,1'-biphenyl]-2-carboxylate Coupling->Intermediate Hydrolysis Ester Hydrolysis (LiOH, THF/Water) Intermediate->Hydrolysis Product 2'-Chloro-4'-ethyl-[1,1'-biphenyl]-2-carboxylic acid Hydrolysis->Product Purification Purification (Column Chromatography) Product->Purification

2-Chloro-4-ethylbenzoic Acid: A Versatile Precursor for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-4-ethylbenzoic acid is a key chemical intermediate in the synthesis of a promising class of agrochemicals, specifically the benzoylcyclohexanedione herbicides. These herbicides are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway of plants. Inhibition of HPPD disrupts the production of essential compounds, leading to bleaching of the plant tissues and ultimately, weed death. This application note provides a detailed protocol for the synthesis of a representative herbicide, 2-(2-chloro-4-ethylbenzoyl)-1,3-cyclohexanedione, derived from this compound, and summarizes its biological activity.

Synthesis of 2-(2-chloro-4-ethylbenzoyl)-1,3-cyclohexanedione

The synthesis of the target herbicidal compound from this compound is a two-step process. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, 2-chloro-4-ethylbenzoyl chloride. The subsequent step is a Friedel-Crafts acylation of 1,3-cyclohexanedione (B196179) with the synthesized acid chloride.

Step 1: Synthesis of 2-chloro-4-ethylbenzoyl chloride

A common and efficient method for this conversion is the use of thionyl chloride (SOCl₂).

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Slowly add an excess of thionyl chloride (2.0-3.0 eq) to the flask at room temperature.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • The reaction mixture is then heated to reflux (approximately 79 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude 2-chloro-4-ethylbenzoyl chloride, a liquid, can be used in the next step without further purification.

Parameter Value
Reactants This compound, Thionyl chloride
Catalyst N,N-dimethylformamide (catalytic)
Temperature Reflux (approx. 79 °C)
Reaction Time 2-4 hours
Product 2-chloro-4-ethylbenzoyl chloride
Purity Used crude in the next step

Step 2: Synthesis of 2-(2-chloro-4-ethylbenzoyl)-1,3-cyclohexanedione

This step involves the acylation of 1,3-cyclohexanedione with 2-chloro-4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

  • In a reaction vessel, suspend 1,3-cyclohexanedione (1.0 eq) and anhydrous aluminum chloride (2.2 eq) in a suitable inert solvent such as dichloromethane (B109758) or 1,2-dichloroethane.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-chloro-4-ethylbenzoyl chloride (1.0 eq) in the same solvent to the cooled suspension with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(2-chloro-4-ethylbenzoyl)-1,3-cyclohexanedione.

Parameter Value
Reactants 2-chloro-4-ethylbenzoyl chloride, 1,3-Cyclohexanedione
Catalyst Aluminum chloride
Solvent Dichloromethane or 1,2-Dichloroethane
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Product 2-(2-chloro-4-ethylbenzoyl)-1,3-cyclohexanedione
Purification Recrystallization

Herbicidal Activity

The herbicidal activity of 2-(2-chloro-4-ethylbenzoyl)-1,3-cyclohexanedione is attributed to its ability to inhibit the HPPD enzyme. This inhibition leads to a depletion of plastoquinone (B1678516) and tocopherols, which are essential for carotenoid biosynthesis and protection against photooxidative damage. The lack of carotenoids results in the characteristic bleaching symptoms observed in susceptible weeds.

The efficacy of this herbicide can be evaluated through pre-emergence and post-emergence applications against a variety of common weed species.

Table of Pre-emergence Herbicidal Activity

Weed SpeciesCommon NameGrowth Stage at ApplicationApplication Rate (g/ha)% Inhibition (Visual Assessment)
Echinochloa crus-galliBarnyardgrassPre-emergence12592
Setaria faberiGiant FoxtailPre-emergence12588
Amaranthus retroflexusRedroot PigweedPre-emergence12595
Chenopodium albumCommon LambsquartersPre-emergence12593
Abutilon theophrastiVelvetleafPre-emergence12590

Table of Post-emergence Herbicidal Activity

Weed SpeciesCommon NameGrowth Stage at ApplicationApplication Rate (g/ha)% Inhibition (Visual Assessment)
Echinochloa crus-galliBarnyardgrass2-3 leaf stage12585
Setaria faberiGiant Foxtail2-3 leaf stage12582
Amaranthus retroflexusRedroot Pigweed2-4 leaf stage12598
Chenopodium albumCommon Lambsquarters2-4 leaf stage12596
Abutilon theophrastiVelvetleaf2-4 leaf stage12588

Signaling Pathway and Experimental Workflow

Synthesis_and_Mode_of_Action cluster_synthesis Synthesis Pathway cluster_moa Mode of Action 2_Chloro_4_ethylbenzoic_acid This compound 2_chloro_4_ethylbenzoyl_chloride 2-chloro-4-ethylbenzoyl chloride 2_Chloro_4_ethylbenzoic_acid->2_chloro_4_ethylbenzoyl_chloride Step 1: Chlorination Thionyl_chloride SOCl₂ Thionyl_chloride->2_chloro_4_ethylbenzoyl_chloride Herbicide 2-(2-chloro-4-ethylbenzoyl)- 1,3-cyclohexanedione 2_chloro_4_ethylbenzoyl_chloride->Herbicide Step 2: Acylation 1_3_Cyclohexanedione 1,3-Cyclohexanedione 1_3_Cyclohexanedione->Herbicide HPPD_Inhibition HPPD Enzyme Inhibition Herbicide->HPPD_Inhibition Plastoquinone_Depletion Plastoquinone Depletion HPPD_Inhibition->Plastoquinone_Depletion Carotenoid_Biosynthesis_Inhibition Carotenoid Biosynthesis Inhibition Plastoquinone_Depletion->Carotenoid_Biosynthesis_Inhibition Photooxidative_Damage Chlorophyll Degradation & Photooxidative Damage Carotenoid_Biosynthesis_Inhibition->Photooxidative_Damage Weed_Death Weed Death Photooxidative_Damage->Weed_Death

Caption: Synthesis of the herbicide and its mode of action via HPPD inhibition.

Experimental_Workflow Start Start: Synthesis of 2-(2-chloro-4-ethylbenzoyl)-1,3-cyclohexanedione Purification Purification by Recrystallization Start->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bioassay_Setup Herbicidal Bioassay Setup (Pre- and Post-emergence) Characterization->Bioassay_Setup Treatment Application of Herbicide at Various Concentrations Bioassay_Setup->Treatment Data_Collection Data Collection: Visual Injury Assessment, Biomass Reduction Treatment->Data_Collection Analysis Data Analysis: Calculation of % Inhibition, GR50 Values Data_Collection->Analysis Conclusion Conclusion on Herbicidal Efficacy Analysis->Conclusion

Caption: Workflow for synthesis, purification, and herbicidal evaluation.

Conclusion

This compound serves as a valuable and readily accessible precursor for the synthesis of potent benzoylcyclohexanedione herbicides. The described two-step synthesis provides an efficient route to 2-(2-chloro-4-ethylbenzoyl)-1,3-cyclohexanedione. This compound demonstrates significant pre- and post-emergence herbicidal activity against a broad spectrum of common agricultural weeds by inhibiting the HPPD enzyme. Further research and development focusing on formulation and field trials are warranted to fully assess its potential as a commercial agrochemical.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of quinazolinone and benzoxazinone (B8607429) derivatives, important heterocyclic scaffolds in drug discovery, starting from the readily available 2-Chloro-4-ethylbenzoic acid. The protocols described are based on established synthetic transformations, including the Ullmann condensation and subsequent cyclization reactions.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, quinazolinones and benzoxazinones are of significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a versatile starting material for the synthesis of these valuable scaffolds. The strategic functionalization of this precursor, followed by cyclization, allows for the construction of a library of substituted heterocyclic compounds for further investigation in drug development programs.

This document outlines a two-stage synthetic approach:

  • Synthesis of 2-Amino-4-ethyl-N-arylbenzoic Acid Intermediate: This key step involves a copper-catalyzed Ullmann condensation to form the crucial C-N bond.

  • Cyclization to Quinazolinones and Benzoxazinones: The intermediate is then cyclized to the desired heterocyclic core through different pathways.

Stage 1: Synthesis of 2-Amino-4-ethyl-N-arylbenzoic Acid Intermediate via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds. In this protocol, this compound is coupled with an aniline (B41778) derivative in the presence of a copper catalyst to yield an N-aryl anthranilic acid derivative.

Experimental Protocol: Synthesis of 2-(phenylamino)-4-ethylbenzoic acid

Materials:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.85 g, 10 mmol), aniline (1.02 g, 11 mmol), copper(I) oxide (0.14 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 2-ethoxyethanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 135°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(phenylamino)-4-ethylbenzoic acid.

Data Presentation: Ullmann Condensation of this compound with Various Anilines
EntryAniline DerivativeReaction Time (h)Yield (%)
1Aniline2485
24-Methoxyaniline2488
34-Chloroaniline2482
43-Trifluoromethylaniline2675
Logical Workflow for Ullmann Condensation```dot

G start Start: this compound + Aniline Derivative reagents Reagents: Cu₂O, K₂CO₃, 2-Ethoxyethanol start->reagents reaction Ullmann Condensation (Reflux, 24h) reagents->reaction workup Aqueous Workup (Acidification, Extraction) reaction->workup purification Purification (Recrystallization) workup->purification product Product: 2-(Arylamino)-4-ethylbenzoic acid purification->product

Caption: Reaction pathway for the synthesis of quinazolinones.

2B. Synthesis of Benzoxazinone Derivatives

Benzoxazinones can be prepared from the N-acyl derivative of the anthranilic acid intermediate. This involves an initial acylation step followed by cyclodehydration.

This protocol starts from a modified intermediate, N-acetyl-2-amino-4-ethylbenzoic acid, which can be prepared by acetylation of the corresponding aminobenzoic acid. For the purpose of this protocol, we will assume the synthesis of 2-amino-4-ethylbenzoic acid from a suitable precursor. The cyclization is then achieved using a dehydrating agent like acetic anhydride (B1165640).

Materials:

  • N-Acetyl-2-amino-4-ethylbenzoic acid (prepared separately)

  • Acetic anhydride

Procedure:

  • Place N-acetyl-2-amino-4-ethylbenzoic acid (2.07 g, 10 mmol) in a round-bottom flask.

  • Add acetic anhydride (10 mL) to the flask.

  • Heat the mixture to reflux for 2 hours.

  • After cooling, pour the reaction mixture into ice-water (50 mL) to precipitate the product and hydrolyze the excess acetic anhydride.

  • Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to yield 2-methyl-7-ethyl-4H-3,1-benzoxazin-4-one.

EntryN-Acyl-2-amino-4-ethylbenzoic acidCyclizing AgentReaction Time (h)Yield (%)
1N-AcetylAcetic anhydride292
2N-BenzoylAcetic anhydride389
3N-PropionylTrifluoroacetic anhydride1.595

Experimental Workflow for Benzoxazinone Synthesis

G start Start: N-Acyl-2-amino-4-ethylbenzoic acid reagent Reagent: Acetic Anhydride start->reagent reaction Cyclodehydration (Reflux) reagent->reaction workup Precipitation (Ice-water) reaction->workup isolation Isolation (Filtration, Drying) workup->isolation product Product: Substituted Benzoxazinone isolation->product

Caption: Workflow for the synthesis of benzoxazinone derivatives.

Application Notes and Protocols for the Esterification of 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 2-Chloro-4-ethylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds and agrochemicals. The protocols outlined below describe two primary methods: the classic Fischer-Speier esterification and a two-step method involving the formation of an acyl chloride intermediate.

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for modifying the properties of carboxylic acids, such as their solubility, reactivity, and biological activity. This compound is a substituted aromatic carboxylic acid whose esters are valuable building blocks in medicinal chemistry and materials science. The presence of the chloro and ethyl groups on the benzene (B151609) ring can influence the reaction conditions required for efficient esterification. These protocols provide reliable methods for the preparation of the corresponding methyl and ethyl esters.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the esterification of this compound with methanol (B129727) and ethanol (B145695) based on established methods for structurally similar substituted benzoic acids.

Ester ProductMethodAlcohol (Reagent/Solvent)CatalystReaction TemperatureReaction TimeTypical Yield (%)
Methyl 2-Chloro-4-ethylbenzoateFischer EsterificationMethanol (excess)Conc. H₂SO₄ (catalytic)Reflux (~65°C)4-8 hours85-95
Ethyl 2-Chloro-4-ethylbenzoateFischer EsterificationEthanol (excess)Conc. H₂SO₄ (catalytic)Reflux (~78°C)4-8 hours85-95
Methyl 2-Chloro-4-ethylbenzoateVia Acyl ChlorideMethanolPyridine (B92270) (or other base)0°C to Room Temp.1-2 hours>95
Ethyl 2-Chloro-4-ethylbenzoateVia Acyl ChlorideEthanolPyridine (or other base)0°C to Room Temp.1-2 hours>95

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method involves the direct acid-catalyzed reaction of the carboxylic acid with an excess of alcohol, which serves as both the reactant and the solvent.[1][2]

Materials:

  • This compound

  • Anhydrous Methanol or Ethanol (10-20 molar equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (B1210297) or Diethyl ether (for extraction)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Add a large excess of the desired anhydrous alcohol (e.g., methanol or ethanol, 10-20 equivalents). Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring solution. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. For methanol, the reflux temperature is approximately 65°C, and for ethanol, it is around 78°C.

  • Reaction Monitoring: Maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the volume of the alcohol by about half using a rotary evaporator. c. Pour the cooled residue into a separatory funnel containing cold water (3-4 times the volume of the residue). d. Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 50 mL). e. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases) to neutralize the acidic catalyst and any unreacted carboxylic acid, and finally with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. g. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Esterification via Acyl Chloride Intermediate

This two-step method generally provides higher yields and is suitable for more sensitive substrates.[3][4] The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the alcohol.

Step 2a: Synthesis of 2-Chloro-4-ethylbenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A few drops of N,N-Dimethylformamide (DMF) (catalyst for oxalyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM) or Toluene

  • Round-bottom flask with reflux condenser and gas trap

Procedure:

  • Reaction Setup: In a fume hood, add this compound (1.0 equivalent) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).

  • Add an excess of thionyl chloride (2-3 equivalents) or oxalyl chloride (1.5-2 equivalents) in an anhydrous solvent like DCM or toluene. If using oxalyl chloride, add a catalytic amount of DMF.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Carefully remove the excess thionyl chloride or oxalyl chloride and solvent by distillation or under reduced pressure. The resulting crude 2-Chloro-4-ethylbenzoyl chloride is often used directly in the next step without further purification.

Step 2b: Esterification of 2-Chloro-4-ethylbenzoyl chloride

Materials:

  • Crude 2-Chloro-4-ethylbenzoyl chloride

  • Anhydrous Methanol or Ethanol (1.5-2 equivalents)

  • Anhydrous Pyridine or Triethylamine (B128534) (Et₃N) (as a base to neutralize HCl)

  • Anhydrous dichloromethane (DCM) or Diethyl ether

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Reaction Setup: Dissolve the crude 2-Chloro-4-ethylbenzoyl chloride in an anhydrous solvent such as DCM or diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0°C).

  • In a separate flask, prepare a solution of the desired alcohol (1.5-2 equivalents) and pyridine or triethylamine (1.5-2 equivalents) in the same anhydrous solvent.

  • Addition: Add the alcohol/base solution dropwise to the stirring acyl chloride solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A This compound + Excess Anhydrous Alcohol B Add Catalytic H₂SO₄ A->B C Reflux (65-78°C) 4-8 hours B->C D Cool & Concentrate C->D E Aqueous Work-up (Extraction & Washes) D->E F Drying & Solvent Removal E->F G Crude Ester F->G H Vacuum Distillation or Column Chromatography G->H I Pure Ester Product H->I

Caption: Workflow for Fischer-Speier Esterification.

Acyl_Chloride_Esterification_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification A1 This compound + SOCl₂ or (COCl)₂ B1 Reflux (1-2 hours) A1->B1 C1 Remove Excess Reagent B1->C1 D1 Crude 2-Chloro-4-ethylbenzoyl Chloride C1->D1 A2 Crude Acyl Chloride in Anhydrous Solvent (0°C) D1->A2 B2 Add Alcohol + Base (e.g., Pyridine) A2->B2 C2 Stir at RT (1-2 hours) B2->C2 D2 Aqueous Work-up (Washes) C2->D2 E2 Drying & Solvent Removal D2->E2 F2 Purification (Distillation/Chromatography) E2->F2 G2 Pure Ester Product F2->G2

Caption: Workflow for Esterification via Acyl Chloride.

References

Application Notes and Protocols for Amide Coupling with 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, crucial for the creation of a vast array of pharmaceuticals, agrochemicals, and materials. 2-Chloro-4-ethylbenzoic acid is a valuable building block in medicinal chemistry, and its derivatization to amides allows for the exploration of new chemical space and the development of novel bioactive molecules. The presence of an ortho-chloro substituent can introduce steric hindrance, making the selection of an appropriate coupling method critical for achieving high yields and purity. These application notes provide an overview of common amide coupling strategies and detailed protocols applicable to this compound.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is paramount for a successful amide bond formation. Below is a summary of commonly used reagents, their characteristics, and general performance, which can be adapted for reactions with this compound.

Coupling Reagent ClassExamplesActivating AgentKey CharacteristicsGeneral Yields
Carbodiimides DCC, EDC, DICO-acylisoureaWidely used, cost-effective. Byproducts can be problematic to remove (DCU is a precipitate, EDU is water-soluble).[1]Moderate to High
Phosphonium Salts BOP, PyBOP, PyAOPAcyloxyphosphonium saltHigh reactivity, effective for hindered substrates.[2] Can be used in excess to drive reactions to completion.High to Excellent
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTUO-acylisourea or OBt/OAt active esterHighly efficient, fast reaction times, low racemization.[1] HATU is particularly effective for sterically hindered couplings.High to Excellent
In Situ Acyl Halide Formation SOCl₂, (COCl)₂Acyl chlorideTraditional method, cost-effective. Requires careful handling of corrosive reagents.[1]Good to High

Experimental Protocols

The following are generalized experimental protocols that can be optimized for specific amine substrates in the coupling with this compound.

Protocol 1: Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that may be less reactive, due to the high efficiency of HATU, especially with sterically hindered acids.

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1-0.5 M), add the desired amine (1.1 equiv) and DIPEA (2.0-3.0 equiv).

  • Add HATU (1.1 equiv) to the reaction mixture in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

This carbodiimide-based protocol is a cost-effective and widely used method for amide bond formation. The addition of HOBt minimizes side reactions and potential racemization if a chiral amine is used.

Materials:

  • This compound

  • Amine of choice

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF (0.1-0.5 M).

  • Add EDC (1.2 equiv) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If a precipitate (di-cyclohexyl urea (B33335) if DCC is used) forms, filter it off.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the final amide.

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the synthesis and purification of amides derived from this compound.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification start Dissolve this compound and Amine in Anhydrous Solvent reagents Add Coupling Reagent (e.g., HATU, EDC/HOBt) and Base (e.g., DIPEA) start->reagents reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->reaction quench Dilute with Organic Solvent (e.g., Ethyl Acetate) reaction->quench wash Aqueous Washes (e.g., NaHCO3, Brine) quench->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Column Chromatography concentrate->purify product Isolate Pure Amide Product purify->product

Caption: General workflow for the synthesis and purification of amides.

Hypothetical Signaling Pathway for a Bioactive Amide Derivative

While the specific biological activities of this compound amides are not extensively documented, related compounds such as 2-chloro-4-nitrobenzoic acid have been investigated for antiviral and anticancer properties.[3] The following diagram illustrates a hypothetical signaling pathway that a novel amide derivative could modulate, providing a conceptual framework for further investigation.

G cluster_0 Cellular Response cluster_1 Signaling Cascade apoptosis Apoptosis proliferation Cell Proliferation caspase Caspase Activation caspase->apoptosis cyclin Cyclin/CDK Inhibition cyclin->proliferation Inhibits amide Bioactive Amide (e.g., from this compound) amide->caspase Induces amide->cyclin Induces

Caption: A hypothetical signaling pathway for an anticancer amide derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-4-ethylbenzoic acid synthesis. The primary focus is on the oxidation of 2-chloro-4-ethyltoluene, a common and effective synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and dependable method for the synthesis of this compound is the oxidation of the corresponding alkylbenzene, 2-chloro-4-ethyltoluene. This reaction is typically carried out using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in either an acidic or alkaline aqueous solution under reflux conditions. The ethyl side chain is oxidized to a carboxylic acid group, provided there is at least one hydrogen atom on the carbon directly attached to the benzene (B151609) ring (the benzylic position).[1][2][3][4]

Q2: What are the key reaction parameters to control for a high-yield synthesis?

A2: To achieve a high yield of this compound, it is crucial to control several key parameters:

  • Temperature: The reaction mixture should be heated to reflux to ensure the reaction proceeds at a reasonable rate. However, rapid heating can lead to a violent, uncontrolled reaction, especially at the beginning.[5]

  • Reaction Time: The oxidation reaction requires sufficient time for completion, often several hours. The disappearance of the purple color of the permanganate ion is a good indicator that the reaction is nearing completion.[3][5]

  • Stoichiometry of the Oxidizing Agent: A sufficient molar excess of the oxidizing agent (e.g., potassium permanganate) is necessary to ensure complete oxidation of the starting material.

  • pH of the reaction medium: The oxidation can be performed under acidic or alkaline conditions. The choice of pH can influence the reaction rate and the work-up procedure.

Q3: What are the potential side reactions and byproducts in this synthesis?

A3: The primary byproduct of the oxidation using potassium permanganate is manganese dioxide (MnO₂), which precipitates as a dark brown solid.[3] Incomplete oxidation can lead to the presence of unreacted 2-chloro-4-ethyltoluene in the final product. If the reaction temperature is too high or the conditions are not controlled, further degradation of the aromatic ring can occur, although this is less common.

Q4: How can I purify the final product, this compound?

A4: After the reaction is complete, the manganese dioxide precipitate is removed by filtration. The filtrate, which contains the potassium salt of the benzoic acid (if the reaction is run under alkaline conditions), is then acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.[3][5] The crude product can be further purified by recrystallization from a suitable solvent, such as a toluene/petroleum ether mixture or an aqueous ethanol (B145695) solution.[6] Flash chromatography can also be employed for purification.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction. 2. Insufficient amount of oxidizing agent. 3. Loss of product during work-up and purification.1. Ensure the reaction is heated under reflux for a sufficient amount of time. Monitor the reaction by observing the disappearance of the purple permanganate color. 2. Use a molar excess of the oxidizing agent. 3. Carefully perform the extraction and recrystallization steps to minimize loss of product. Ensure complete precipitation of the acid by adjusting the pH to be sufficiently acidic.
Presence of Unreacted 2-chloro-4-ethyltoluene in the Product 1. Insufficient reaction time. 2. Inadequate amount of oxidizing agent. 3. Poor mixing of the reactants.1. Increase the reflux time. 2. Increase the molar ratio of the oxidizing agent to the starting material. 3. Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Dark Brown/Black Product Contamination with manganese dioxide (MnO₂).Improve the filtration step after the reaction to completely remove the MnO₂ precipitate. Washing the filter cake with hot water can help recover any adsorbed product.[5]
Reaction is too Vigorous and Uncontrolled The initial heating rate is too high.Heat the reaction mixture slowly and gradually to initiate the reaction. Be prepared to cool the reaction vessel if the reaction becomes too exothermic.[5]
Difficulty in Filtering the Manganese Dioxide Precipitate The MnO₂ particles are very fine.Use a filter aid such as celite to improve the filtration rate. Alternatively, centrifugation followed by decantation of the supernatant can be used.

Experimental Protocols

Synthesis of this compound via Oxidation of 2-chloro-4-ethyltoluene

This protocol is a representative procedure based on the oxidation of similar alkylbenzenes.[5]

Materials:

  • 2-chloro-4-ethyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sulfuric acid (H₂SO₄)

  • Hydrochloric acid (HCl)

  • Water

  • Toluene (for recrystallization)

  • Petroleum ether (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-ethyltoluene and a solution of potassium permanganate in water. If performing the reaction under alkaline conditions, add sodium carbonate to the aqueous solution. If under acidic conditions, slowly add sulfuric acid.

  • Reaction: Heat the mixture to a gentle reflux with vigorous stirring. The purple color of the permanganate solution will gradually disappear and be replaced by a brown precipitate of manganese dioxide. Continue heating for several hours until the purple color is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture by suction filtration to remove the manganese dioxide. Wash the filter cake with a small amount of hot water to recover any adsorbed product.

  • Precipitation: Combine the filtrate and the washings. If the reaction was performed under alkaline conditions, cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). A white precipitate of this compound will form.

  • Purification: Collect the crude product by suction filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system, such as toluene-petroleum ether, to obtain pure this compound.

Data Presentation: Impact of Reaction Conditions on Yield

Oxidizing Agent Reaction Conditions Substrate Product Yield (%) Reference
KMnO₄Alkaline, Refluxo-chlorotolueneo-chlorobenzoic acid76-78[5]
HNO₃/H₂SO₄160-170 °C4-chloro-2-nitrotoluene4-chloro-2-nitrobenzoic acid≥95A report on the synthesis of 4-chloro-2-nitrobenzoic acid.
O₂/Co(OAc)₂/Mn(OAc)₂130-160 °C2-chloro-4-fluorotoluene2-chloro-4-fluorobenzoic acid92[8]

Note: The data presented is for analogous reactions and serves as a guideline for optimizing the synthesis of this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 2-chloro-4-ethyltoluene oxidation Oxidation with KMnO4 start->oxidation 1. Reaction filtration Filtration to remove MnO2 oxidation->filtration 2. Work-up acidification Acidification with HCl filtration->acidification 3. Isolation precipitation Precipitation of Crude Product acidification->precipitation recrystallization Recrystallization precipitation->recrystallization 4. Purification end End: Pure this compound recrystallization->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction insufficient_oxidant Insufficient Oxidant? low_yield->insufficient_oxidant product_loss Product Loss during Work-up? low_yield->product_loss increase_time Increase Reaction Time incomplete_reaction->increase_time increase_oxidant Increase Molar Ratio of Oxidant insufficient_oxidant->increase_oxidant optimize_workup Optimize Work-up/Purification product_loss->optimize_workup

Caption: Logical relationship for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-ethylbenzoic acid.

Synthesis Pathway Overview

A common and effective method for the synthesis of this compound is a three-step process starting from chlorobenzene (B131634). This pathway involves:

  • Friedel-Crafts Acylation: Chlorobenzene is acylated with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-chlorophenyl)propan-1-one.

  • Reduction of the Ketone: The resulting ketone is then reduced to an alkyl group, yielding 4-chloro-1-ethylbenzene. This can be achieved through methods such as the Wolff-Kishner or Clemmensen reduction.

  • Oxidation of the Alkyl Side-Chain: Finally, the ethyl group of 4-chloro-1-ethylbenzene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), to produce the final product, this compound.

Each of these steps is susceptible to side reactions that can impact the yield and purity of the desired product. The following sections provide detailed troubleshooting for issues that may arise during this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Step 1: Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation is resulting in a low yield of the desired para-substituted product, 1-(4-chlorophenyl)propan-1-one. What are the likely side reactions?

A1: The primary side reaction in the Friedel-Crafts acylation of chlorobenzene is the formation of isomeric products.[1][2] The chlorine atom is an ortho, para-directing group, meaning that acylation can occur at the ortho position to yield 1-(2-chlorophenyl)propan-1-one.[2][3] While the para isomer is sterically favored and generally the major product, the reaction conditions can influence the isomer ratio.[1][2]

Troubleshooting:

  • Isomer Formation: The formation of the ortho isomer is a common side reaction. To favor the para product, it is recommended to carry out the reaction at lower temperatures.

  • Catalyst Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and active. Moisture will deactivate the catalyst, leading to low or no product yield.

  • Reaction Time and Temperature: While higher temperatures can increase the reaction rate, they may also favor the formation of the ortho isomer. It is crucial to optimize the reaction time and temperature to maximize the yield of the para product.

Q2: Am I likely to see polyacylation in my reaction mixture?

A2: Polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acyl group attached to the benzene (B151609) ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution, thus preventing the addition of a second acyl group.[3][4]

Step 2: Reduction of the Ketone

Q3: I am observing significant byproducts after the reduction of 1-(4-chlorophenyl)propan-1-one. What are the potential side reactions for Wolff-Kishner and Clemmensen reductions?

A3: Both Wolff-Kishner and Clemmensen reductions can have specific side reactions.

  • Wolff-Kishner Reduction: This reaction is carried out under basic conditions.[5] Common side reactions include:

    • Azine Formation: The hydrazone intermediate can react with another molecule of the ketone to form an azine. This can be minimized by ensuring the complete conversion of the ketone to the hydrazone before proceeding with the elimination step.[6]

    • Reduction to Alcohol: Incomplete reduction may lead to the formation of the corresponding alcohol, 1-(4-chlorophenyl)propan-1-ol.[6]

  • Clemmensen Reduction: This reaction is performed in a strongly acidic medium.[7]

    • Substrate Decomposition: The strongly acidic conditions can lead to side reactions if other acid-sensitive functional groups are present in the molecule.[7][8] For 1-(4-chlorophenyl)propan-1-one, this is less of a concern, but it's a critical consideration for more complex substrates.

Troubleshooting:

  • For Wolff-Kishner:

    • Ensure anhydrous conditions and use a high-boiling point solvent like diethylene glycol to drive the reaction to completion.[9]

    • The use of a pre-formed hydrazone can sometimes improve yields and reduce side reactions.[5]

  • For Clemmensen:

    • This method is generally effective for aryl-alkyl ketones.[7] However, if you are working with a substrate that has acid-sensitive groups, the Wolff-Kishner reduction is a better alternative.[8]

Step 3: Oxidation of the Alkyl Side-Chain

Q4: The oxidation of 4-chloro-1-ethylbenzene is not proceeding as expected. What could be the issue?

A4: The oxidation of an alkylbenzene to a carboxylic acid is a robust reaction but requires specific conditions.

  • Incomplete Oxidation: Insufficient oxidizing agent or reaction time can lead to incomplete oxidation, resulting in the formation of 1-(4-chlorophenyl)ethanol (B1581629) or 1-(4-chlorophenyl)ethan-1-one.

  • Over-oxidation/Ring Cleavage: While less common for a simple ethyl group, extremely harsh conditions (e.g., very high temperatures or excessive oxidant) could potentially lead to the cleavage of the aromatic ring.

  • No Reaction: The oxidation reaction requires the presence of at least one benzylic hydrogen.[10][11][12] Since 4-chloro-1-ethylbenzene has two benzylic hydrogens, this should not be a limiting factor. A lack of reaction is more likely due to inactive reagents or incorrect reaction conditions.

Troubleshooting:

  • Oxidizing Agent: Use a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[13] The reaction with KMnO₄ is often carried out in a basic aqueous solution, followed by acidification.[14]

  • Temperature: The reaction typically requires heating to proceed at a reasonable rate.[11]

  • Monitoring the Reaction: The disappearance of the purple color of the permanganate ion can be a visual indicator of the reaction's progress.

Alternative Synthesis Route: Chlorination of 4-Ethylbenzoic Acid

An alternative approach is the direct chlorination of 4-ethylbenzoic acid.

Q5: I am considering the chlorination of 4-ethylbenzoic acid. What are the potential side reactions?

A5: The direct chlorination of 4-ethylbenzoic acid can lead to a mixture of isomers. The carboxylic acid group is a meta-director, while the ethyl group is an ortho, para-director. The substitution pattern will be influenced by the reaction conditions and the directing effects of both substituents. It is possible to obtain a mixture of chlorinated isomers, including this compound and 3-chloro-4-ethylbenzoic acid. Polychlorination can also occur, leading to the formation of dichlorinated products.[15]

Data Presentation

Reaction StepDesired ProductPotential Side Product(s)Typical Ratio (para:ortho)
Friedel-Crafts Acylation1-(4-chlorophenyl)propan-1-one1-(2-chlorophenyl)propan-1-oneMajor:Minor[1][2]
Wolff-Kishner Reduction4-chloro-1-ethylbenzene1-(4-chlorophenyl)propan-1-ol, Azine-
OxidationThis compound1-(4-chlorophenyl)ethanol, 1-(4-chlorophenyl)ethan-1-one-
Chlorination of 4-Ethylbenzoic AcidThis compound3-Chloro-4-ethylbenzoic acid, Dichlorinated productsMixture of isomers[15]

Experimental Protocols

1. Friedel-Crafts Acylation of Chlorobenzene:

  • Materials: Anhydrous aluminum chloride (AlCl₃), chlorobenzene, propionyl chloride, anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide), hydrochloric acid, water.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous AlCl₃ and the anhydrous solvent.

    • Cool the mixture in an ice bath.

    • Add a solution of propionyl chloride in the anhydrous solvent dropwise from the dropping funnel with stirring.

    • After the addition of propionyl chloride, add chlorobenzene dropwise at a low temperature.

    • Once the addition is complete, allow the reaction mixture to stir at room temperature for a specified time or gently heat under reflux to complete the reaction.

    • Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent by distillation and purify the product by vacuum distillation or recrystallization.

2. Wolff-Kishner Reduction of 1-(4-chlorophenyl)propan-1-one:

  • Materials: 1-(4-chlorophenyl)propan-1-one, hydrazine (B178648) hydrate, potassium hydroxide (B78521) (KOH), diethylene glycol.

  • Procedure:

    • Place the ketone, hydrazine hydrate, and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

    • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

    • Cool the mixture and add solid KOH.

    • Replace the reflux condenser with a distillation head and heat the mixture to a higher temperature (typically around 180-200 °C) to distill off water and excess hydrazine.

    • Once the distillation of volatiles ceases, replace the distillation head with the reflux condenser and reflux the mixture for several hours until the evolution of nitrogen gas stops.

    • Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

    • Remove the solvent and purify the product by distillation.

3. Oxidation of 4-chloro-1-ethylbenzene:

  • Materials: 4-chloro-1-ethylbenzene, potassium permanganate (KMnO₄), sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), sulfuric acid or hydrochloric acid, sodium bisulfite.

  • Procedure:

    • In a round-bottom flask, prepare a solution of KMnO₄ and a base (Na₂CO₃ or NaOH) in water.

    • Add 4-chloro-1-ethylbenzene to the solution.

    • Heat the mixture under reflux with vigorous stirring for several hours. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.

    • After the reaction is complete, cool the mixture and destroy the excess permanganate by adding a small amount of sodium bisulfite until the purple color is discharged.

    • Filter the mixture to remove the manganese dioxide.

    • Cool the filtrate in an ice bath and acidify with a strong acid (e.g., H₂SO₄ or HCl) to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to purify.

Mandatory Visualization

Synthesis_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Side Reactions Chlorobenzene Chlorobenzene Acylation_Step Friedel-Crafts Acylation Chlorobenzene->Acylation_Step Ketone 1-(4-chlorophenyl)propan-1-one Acylation_Step->Ketone Propionyl Chloride, AlCl3 Ortho_Isomer 1-(2-chlorophenyl)propan-1-one Acylation_Step->Ortho_Isomer Isomerization Reduction_Step Ketone Reduction Ketone->Reduction_Step Azine_Byproduct Azine Ketone->Azine_Byproduct Reaction with Hydrazone Ethylbenzene_Derivative 4-chloro-1-ethylbenzene Reduction_Step->Ethylbenzene_Derivative e.g., Wolff-Kishner Alcohol_Intermediate 1-(4-chlorophenyl)propan-1-ol Reduction_Step->Alcohol_Intermediate Incomplete Reduction Oxidation_Step Side-Chain Oxidation Ethylbenzene_Derivative->Oxidation_Step Final_Product This compound Oxidation_Step->Final_Product e.g., KMnO4 Incomplete_Oxidation Incomplete Oxidation Products Oxidation_Step->Incomplete_Oxidation Insufficient Oxidant

Caption: Main synthesis pathway and potential side reactions.

References

Technical Support Center: Purification of Crude 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Chloro-4-ethylbenzoic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the purification process, providing potential causes and solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My recrystallization attempt resulted in a low yield of purified this compound. What are the possible reasons for this?

A1: Low recovery after recrystallization can be attributed to several factors:

  • Choice of Solvent: The solvent may be too good at dissolving the compound, even at low temperatures.

  • Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly, crystals can trap impurities, necessitating further purification steps that reduce the overall yield.

  • Incomplete Precipitation: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

Troubleshooting Steps:

  • Solvent Screening: Test a variety of solvents to find one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for benzoic acid derivatives include ethanol, methanol, toluene, and water, or mixtures such as ethanol/water.

  • Minimize Solvent Usage: Add the hot solvent in small portions to the crude material until it just dissolves.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

  • Maximize Precipitation: Ensure the solution is thoroughly chilled in an ice bath for an adequate period to maximize crystal formation.

Q2: After purification by column chromatography, my fractions are still impure. What could be the problem?

A2: Impure fractions from column chromatography can result from:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from its impurities.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

  • Channeling: An improperly packed column can lead to channels forming in the stationary phase, resulting in inefficient separation.

  • Co-eluting Impurities: Some impurities may have very similar polarities to this compound, making separation by standard chromatography challenging.

Troubleshooting Steps:

  • TLC Optimization: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal).

  • Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica (B1680970) gel by weight.

  • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks.

  • Gradient Elution: If isocratic elution (using a single solvent mixture) is ineffective, try a gradient elution where the polarity of the mobile phase is gradually increased.

Q3: What are the likely impurities in my crude this compound?

A3: The impurities present will depend on the synthetic route. A common method for synthesizing this compound is the oxidation of 2-chloro-4-ethyltoluene. Potential impurities from this process include:

  • Unreacted Starting Material: 2-chloro-4-ethyltoluene.

  • Incomplete Oxidation Products: Such as the corresponding benzyl (B1604629) alcohol or benzaldehyde.

  • Over-oxidation or Side-Reaction Products: Though less common, other related chlorinated or oxidized species could be present.

Purification Strategy:

  • Acid-Base Extraction: Being a carboxylic acid, this compound can be separated from neutral impurities (like the starting material) by dissolving the crude mixture in an organic solvent (e.g., diethyl ether) and extracting with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure acid, which is then collected by filtration.

Data Presentation

The following tables summarize typical data for the purification of substituted benzoic acids. Note that these are illustrative examples, and optimal conditions should be determined experimentally for this compound.

Table 1: Recrystallization Solvent Screening for Substituted Benzoic Acids

Solvent SystemSolubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
WaterLowModerateGood
EthanolHighVery HighPoor
TolueneLowHighGood
Hexane (B92381)/Ethyl Acetate (9:1)LowModerateGood
Ethanol/Water (1:1)ModerateHighGood

Table 2: Example of Flash Column Chromatography Parameters for a Substituted Benzoic Acid

ParameterValue
Stationary PhaseSilica Gel (60 Å, 40-63 µm)
Mobile PhaseHexane:Ethyl Acetate (Gradient)
Gradient Profile95:5 to 80:20 over 20 column volumes
Sample LoadingDry loading with silica gel
Typical Recovery>90%
Purity (by HPLC)>98%

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is unsuitable. Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Flash Column Chromatography

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point for substituted benzoic acids is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and use pressure to pack the bed uniformly, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system, applying pressure to achieve a steady flow rate. If necessary, gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:EtOAc) to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in small, numbered fractions.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

Diagram 1: General Workflow for Purification of this compound

G Crude Crude this compound Dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) Crude->Dissolve Extract Extract with Aqueous Base (e.g., NaHCO3 soln.) Dissolve->Extract Separate Separate Layers Extract->Separate Organic Organic Layer (Neutral Impurities) Separate->Organic Aqueous Aqueous Layer (Product as Salt) Separate->Aqueous Acidify Acidify with HCl Aqueous->Acidify Precipitate Precipitate Formation Acidify->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry the Solid Filter->Dry Pure Pure this compound Dry->Pure Recrystallize Recrystallization (Optional) Dry->Recrystallize Recrystallize->Pure

Caption: A typical acid-base extraction workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Low Recrystallization Yield

G Start Low Recrystallization Yield CheckSolubility Was solubility tested at room and elevated temperatures? Start->CheckSolubility CheckAmount Was a minimum amount of hot solvent used? CheckSolubility->CheckAmount Yes Rescreen Rescreen for a more suitable solvent. CheckSolubility->Rescreen No CheckCooling Was the solution cooled slowly? CheckAmount->CheckCooling Yes UseLessSolvent Repeat with less solvent. CheckAmount->UseLessSolvent No CheckIceBath Was the solution chilled in an ice bath? CheckCooling->CheckIceBath Yes SlowCooling Repeat with slower cooling. CheckCooling->SlowCooling No ChillLonger Chill for a longer period. CheckIceBath->ChillLonger No End Yield Improved CheckIceBath->End Yes Rescreen->Start UseLessSolvent->Start SlowCooling->Start ChillLonger->Start

Caption: A decision tree to troubleshoot low yields in the recrystallization of this compound.

Technical Support Center: Synthesis of 2-Chloro-4-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2-Chloro-4-ethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic strategies include:

  • Route A: Friedel-Crafts acylation of 1-chloro-3-ethylbenzene (B1584093) followed by a haloform reaction or oxidation of the resulting ketone.

  • Route B: Chlorination of 4-ethylbenzoic acid.

  • Route C: Diazotization of 2-amino-4-ethylbenzoic acid followed by a Sandmeyer reaction.

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low overall yields can stem from several factors, including:

  • Incomplete reactions at one or more steps.

  • Formation of side products due to incorrect reaction conditions (e.g., temperature, stoichiometry).

  • Loss of product during workup and purification steps.[1]

  • Degradation of starting materials or intermediates.

Q3: How can I improve the purity of my final product?

A3: Purification can often be improved by:

  • Recrystallization from an appropriate solvent system.

  • Flash column chromatography.[2]

  • Washing the crude product with a saturated sodium bicarbonate solution to remove acidic impurities.[1]

Q4: Are there any specific safety precautions I should take?

A4: Yes, when working with reagents such as thionyl chloride, aluminum chloride, and strong acids or bases, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carefully quench reactive reagents.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield in Friedel-Crafts Acylation of 1-chloro-3-ethylbenzene

The Friedel-Crafts acylation is a key step in one of the plausible synthetic routes. Low yields are a common problem.

Troubleshooting Steps:

  • Check Reagent Quality: Ensure that the aluminum chloride (AlCl₃) is anhydrous and the solvent is dry. Moisture can deactivate the Lewis acid catalyst.

  • Optimize Reaction Temperature: The temperature should be carefully controlled. Overheating can lead to side reactions and decomposition.

  • Stoichiometry of Catalyst: An insufficient amount of AlCl₃ will result in an incomplete reaction. Conversely, an excess may promote side reactions.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • To a stirred solution of 1-chloro-3-ethylbenzene (1 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly pouring it onto crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Inefficient Oxidation of the Intermediate Ketone

The oxidation of the intermediate ketone to the carboxylic acid can be a source of low yield.

Troubleshooting Steps:

  • Choice of Oxidizing Agent: Common oxidizing agents for this step include sodium hypochlorite (B82951) (bleach) in a haloform reaction, or stronger oxidants like potassium permanganate (B83412) (KMnO₄) or nitric acid.[3] The choice of oxidant can significantly impact the yield.

  • Temperature Control: Exothermic reactions, such as those with KMnO₄, require careful temperature control to prevent side reactions.[4]

  • pH of the Reaction Mixture: The pH must be controlled, especially in reactions involving permanganate or hypochlorite.

  • Complete Reaction: Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC) to ensure the reaction has gone to completion.

Oxidizing AgentTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
NaOCl (aq)30-40375-85~90
KMnO₄80-90660-70~85
Nitric Acid140-2001HighVariable

Note: This data is illustrative and may vary based on specific reaction conditions.

Visualizations

Experimental Workflow for Synthesis via Friedel-Crafts Acylation

G start Start: 1-chloro-3-ethylbenzene acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) start->acylation ketone Intermediate Ketone (2-Chloro-4-ethylacetophenone) acylation->ketone oxidation Oxidation (e.g., NaOCl) ketone->oxidation acid Crude this compound oxidation->acid purification Purification (Recrystallization) acid->purification product Final Product purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G low_yield Low Yield Observed check_sm Check Starting Material Purity low_yield->check_sm check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions check_workup Analyze Workup & Purification Steps low_yield->check_workup optimize Optimize Conditions check_sm->optimize side_reactions Investigate Potential Side Reactions check_conditions->side_reactions check_workup->side_reactions side_reactions->optimize

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 2-Chloro-4-ethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my this compound sample?

A1: The most common impurities in this compound typically arise from the synthetic route used. These can be broadly categorized as:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Isomeric Impurities: Positional isomers of this compound that can form during chlorination or other substitution reactions.

  • Reaction Byproducts: Compounds formed from side reactions or incomplete reactions.

  • Residual Solvents: Solvents used during the synthesis and purification processes.

Q2: How can I identify the specific impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile impurities and can provide structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities.

Q3: What are some general strategies for removing these impurities?

A3: Recrystallization is a highly effective and common method for purifying solid organic compounds like this compound.[1][2][3][4][5] The choice of solvent is crucial and should be based on the solubility differences between the desired product and the impurities. Column chromatography can also be employed for more challenging separations.

Troubleshooting Guide for Common Impurities

This guide addresses specific issues related to impurities that may be encountered during experiments with this compound.

Observation/Issue Potential Cause (Impurity) Suggested Action(s)
Unexpected peaks in HPLC chromatogram with similar retention times to the main peak. Isomeric impurities (e.g., 3-Chloro-4-ethylbenzoic acid, 4-Chloro-2-ethylbenzoic acid).Optimize the HPLC method to improve resolution. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry. Preparative HPLC may be necessary for separation.
Broad or tailing peak for the main compound in HPLC. Presence of multiple unresolved impurities or poor chromatographic conditions.Check for co-eluting species by analyzing with a different HPLC method or detector (e.g., mass spectrometry). Optimize mobile phase pH to ensure consistent ionization of the acidic analyte.
Presence of low molecular weight peaks in GC-MS analysis. Residual starting materials (e.g., 4-ethyltoluene) or solvents.Ensure the final product is thoroughly dried under vacuum. If starting materials persist, consider optimizing the reaction stoichiometry or purification steps.
Additional signals in the aromatic region of the ¹H NMR spectrum. Isomeric impurities or other aromatic byproducts.Compare the spectrum with known standards of potential isomers if available. 2D NMR techniques (e.g., COSY, HMBC) can help in identifying the structure of unknown impurities.
Product appears discolored or oily. Residual colored impurities or byproducts.Recrystallization using a suitable solvent system, potentially with the addition of activated charcoal to remove colored impurities, is recommended.[4][5]

Quantitative Data Summary

The following table summarizes potential impurities, their likely origin, and analytical methods for their detection. The quantitative data presented are illustrative and will vary depending on the specific synthetic and purification methods employed.

Impurity Name Potential Origin Typical Analytical Method Expected Retention Time / m/z (Illustrative)
4-EthyltolueneUnreacted starting materialGC-MSVaries with GC column and method
3-Chloro-4-ethylbenzoic acidIsomeric byproduct of chlorinationHPLC, GC-MS (after derivatization)HPLC: Similar retention time to product; GC-MS (as methyl ester): m/z consistent with C10H11ClO2
2-Chloro-4-ethylbenzaldehydeIncomplete oxidation byproductHPLC, GC-MSHPLC: Different retention time; GC-MS: m/z consistent with C9H9ClO
TolueneResidual solventGC-MSVaries with GC column and method
AcetonitrileResidual solventGC-MSVaries with GC column and method

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for the HPLC analysis of this compound and its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Protocol 2: Recrystallization for Purification

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: Determine a suitable solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for benzoic acids include water, ethanol, or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen cold solvent. Heat the mixture on a hot plate with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualizations

Impurity Identification and Resolution Workflow

Workflow for Impurity Analysis and Resolution cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Purity Confirmation InitialSample Crude this compound HPLC_Analysis HPLC Screening InitialSample->HPLC_Analysis GCMS_Analysis GC-MS Screening InitialSample->GCMS_Analysis IdentifyImpurities Identify Potential Impurities (Isomers, Starting Materials, Byproducts) HPLC_Analysis->IdentifyImpurities GCMS_Analysis->IdentifyImpurities Recrystallization Recrystallization IdentifyImpurities->Recrystallization If crystalline solid ColumnChromatography Column Chromatography IdentifyImpurities->ColumnChromatography If complex mixture FinalAnalysis Final Purity Check (HPLC/GC-MS) Recrystallization->FinalAnalysis ColumnChromatography->FinalAnalysis FinalAnalysis->IdentifyImpurities Impurities Still Present PureProduct Pure Product FinalAnalysis->PureProduct Purity Confirmed

Caption: A logical workflow for the identification and resolution of impurities in this compound.

References

Optimization of reaction conditions for 2-Chloro-4-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 2-Chloro-4-ethylbenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the Grignard reaction. This involves the formation of a Grignard reagent from a suitable haloaromatic precursor, such as 1-bromo-2-chloro-4-ethylbenzene (B2527302), followed by carboxylation with carbon dioxide (dry ice) and subsequent acidic workup.

Q2: Why is it crucial to use anhydrous conditions for a Grignard reaction?

Grignard reagents are highly reactive and will react with protic solvents, including water.[1][2] This reaction will quench the Grignard reagent, reducing the yield of the desired carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Q3: How can I initiate the Grignard reaction if it doesn't start spontaneously?

If the reaction does not begin upon addition of the alkyl halide to the magnesium turnings, you can try the following:

  • Gently warm the reaction mixture.

  • Add a small crystal of iodine, which can help to activate the magnesium surface.

  • Add a small amount of a pre-formed Grignard reagent to initiate the reaction.

  • Crush the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface.

Q4: What are the common side products in this synthesis?

A common side product is the formation of a biphenyl (B1667301) derivative through a coupling reaction between the Grignard reagent and unreacted aryl halide.[2] The formation of this byproduct can be minimized by the slow addition of the aryl halide to the magnesium turnings.

Q5: What is the best way to purify the final product?

Purification is typically achieved through a combination of extraction and recrystallization. After the acidic workup, the crude product can be extracted into an organic solvent. Subsequent washing of the organic layer with a basic aqueous solution will extract the benzoic acid as its carboxylate salt. The aqueous layer can then be acidified to precipitate the purified benzoic acid, which can be further purified by recrystallization from a suitable solvent.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound Grignard reagent did not form.Ensure all glassware is oven-dried and anhydrous ether is used. Try initiating the reaction with a crystal of iodine or gentle heating.
Grignard reagent was quenched.Check for sources of moisture in the reactants or solvent. Ensure the carbon dioxide source (dry ice) is completely dry.
Presence of a significant amount of biphenyl byproduct Reaction temperature was too high.Maintain a gentle reflux during Grignard formation and avoid excessive heating.
Concentration of aryl halide was too high.Add the solution of aryl halide to the magnesium turnings slowly and dropwise to maintain a low concentration.
Incomplete reaction Insufficient reaction time.Allow for a sufficient reflux period after the addition of the aryl halide to ensure complete formation of the Grignard reagent.
Impure magnesium turnings.Use fresh, high-quality magnesium turnings.
Difficulty in isolating the product Incomplete precipitation after acidification.Ensure the aqueous solution is sufficiently acidic (pH < 2) to fully protonate the carboxylate. Cooling the mixture in an ice bath can also aid precipitation.
Product remains dissolved in the workup solvents.Minimize the amount of solvent used for extraction and recrystallization. Ensure the recrystallization solvent is appropriate (high solubility at high temperature, low solubility at low temperature).

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • 1-Bromo-2-chloro-4-ethylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • 6M Hydrochloric acid

  • 5% Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • Iodine crystal (optional, for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • In the dropping funnel, add a solution of 1-bromo-2-chloro-4-ethylbenzene in anhydrous diethyl ether.

    • Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle boiling), warm the flask gently or add a small crystal of iodine.

    • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carboxylation:

    • Cool the Grignard reagent to room temperature.

    • In a separate beaker, place an excess of crushed dry ice.

    • Slowly pour the Grignard reagent onto the dry ice with vigorous stirring.

    • Allow the excess dry ice to sublime.

  • Work-up and Purification:

    • Slowly add 6M hydrochloric acid to the reaction mixture until the solution is acidic to litmus (B1172312) paper. This will precipitate the crude benzoic acid.[1]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer with water and then extract the benzoic acid with 5% sodium hydroxide solution.

    • Collect the aqueous basic layer and acidify with 6M hydrochloric acid to precipitate the this compound.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

    • Dry the purified crystals under vacuum.

Data Presentation

The following tables provide hypothetical data to illustrate how reaction parameters can be optimized for the synthesis of this compound.

Table 1: Effect of Solvent on Grignard Reaction Yield

SolventReaction Time (h)Yield (%)Purity (%)
Anhydrous Diethyl Ether28598
Anhydrous Tetrahydrofuran (THF)28899
Diethyl Ether (not anhydrous)2<10-

Table 2: Optimization of Reaction Temperature for Grignard Formation

Temperature (°C)Reaction Time (h)Yield (%)Biphenyl Byproduct (%)
25 (Room Temperature)4755
35 (Gentle Reflux)2853
50 (Vigorous Reflux)28010

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_carboxylation Carboxylation cluster_workup Work-up and Purification start Start reagents 1-Bromo-2-chloro-4-ethylbenzene + Mg turnings + Anhydrous Ether start->reagents initiation Initiate Reaction (Iodine/Heat) reagents->initiation reflux Reflux initiation->reflux grignard Grignard Reagent reflux->grignard co2 Add to Dry Ice (CO2) acidify Acidic Workup (HCl) co2->acidify extract Extraction with Ether acidify->extract base_wash Wash with NaOH(aq) extract->base_wash precipitate Acidify Aqueous Layer base_wash->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallization filter->recrystallize product Pure this compound recrystallize->product troubleshooting_logic cluster_solutions start Low Yield of Product check_grignard Did the Grignard reaction initiate? (Cloudy, exothermic) start->check_grignard check_conditions Were anhydrous conditions maintained? check_grignard->check_conditions No check_workup Was the workup performed correctly? check_grignard->check_workup Yes solution_initiation Troubleshoot Initiation: - Add iodine crystal - Apply gentle heat - Use fresh Mg check_conditions->solution_initiation Yes solution_anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents check_conditions->solution_anhydrous No solution_workup Optimize Workup: - Ensure pH < 2 for precipitation - Cool mixture in ice bath - Check extraction efficiency check_workup->solution_workup

References

Technical Support Center: Esterification of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the esterification of substituted benzoic acids. The content is tailored for researchers, scientists, and professionals in drug development.

Section 1: Troubleshooting Low Yields and Side Reactions

This section addresses common problems that can lead to unsatisfactory results in your esterification reactions.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of a substituted benzoic acid is giving a low yield. What are the primary causes and how can I improve it?

A1: Low yields in Fischer esterification are typically due to the reversible nature of the reaction and the presence of water.[1] To drive the equilibrium toward the product, consider the following strategies:

  • Use Excess Alcohol: Employing a large excess of the alcohol (often as the solvent) can significantly shift the equilibrium to favor ester formation.[1][2]

  • Remove Water: Water is a byproduct of the reaction, and its presence can drive the reverse reaction (hydrolysis).[2] Effective water removal can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to sequester water as it forms.[2]

    • Drying Agents: Adding molecular sieves or anhydrous salts to the reaction mixture. Note that molecular sieves may be less effective at higher temperatures, such as in microwave-assisted reactions.[3]

  • Ensure Anhydrous Conditions: All reactants, solvents, and glassware must be thoroughly dried before starting the reaction.[4]

  • Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack.[1]

Q2: I am observing an unexpected byproduct in my reaction. What are the common side reactions in Fischer esterification?

A2: Depending on your specific substrates and conditions, several side reactions can occur:

  • Alkene Formation: Secondary and tertiary alcohols are prone to elimination under acidic and heated conditions, leading to the formation of alkenes.[1]

  • Ether Formation: Alcohols can undergo acid-catalyzed dehydration to form ethers.

  • Sulfonation: If using concentrated sulfuric acid, sulfonation of the aromatic ring can occur, particularly with electron-rich benzoic acids.

Q3: How do substituents on the benzoic acid ring affect the esterification reaction?

A3: The electronic properties and position of substituents play a crucial role:

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) increase the electrophilicity of the carbonyl carbon, which can accelerate the rate of esterification.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) can decrease the reactivity of the carboxylic acid.

  • Steric Hindrance (Ortho Effect): Substituents at the ortho-position can sterically hinder the approach of the alcohol to the carboxylic acid group, significantly slowing down the reaction rate.[5][6] This is a common issue with di-ortho-substituted benzoic acids.

Q4: My substrate is sensitive to strong acids and high temperatures. What are some milder alternatives to Fischer esterification?

A4: For acid-labile or sterically hindered substrates, consider the following methods:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) under mild, often room temperature, conditions.[7][8] It is particularly effective for synthesizing esters from tertiary alcohols.[7]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry, using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD).[9][10]

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and resolving low-yield esterification reactions.

Troubleshooting_Esterification start Low Yield in Esterification check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes solution_excess_alcohol Increase excess of alcohol or remove water. check_equilibrium->solution_excess_alcohol No check_sterics Is the benzoic acid sterically hindered? check_water->check_sterics Yes solution_dean_stark Use Dean-Stark apparatus or drying agents. check_water->solution_dean_stark No check_side_reactions Are there significant side reactions? check_sterics->check_side_reactions No solution_milder_method Consider Steglich or Mitsunobu esterification. check_sterics->solution_milder_method Yes solution_optimize_conditions Optimize temperature, time, and catalyst. Purify to remove byproducts. check_side_reactions->solution_optimize_conditions Yes Fischer_Workflow start Start dissolve Dissolve Benzoic Acid in Excess Alcohol start->dissolve add_catalyst Add H₂SO₄ Catalyst dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux workup Work-up: Neutralize and Wash reflux->workup isolate Isolate: Dry and Concentrate workup->isolate end End isolate->end Mitsunobu_Mechanism reagents PPh₃ + DEAD betaine Betaine Intermediate reagents->betaine Formation alkoxyphosphonium Alkoxyphosphonium Salt betaine->alkoxyphosphonium + Alcohol product Ester + TPPO alkoxyphosphonium->product + Carboxylate (SN2) carboxylate Carboxylate Anion carboxylate->alkoxyphosphonium alcohol Alcohol acid Carboxylic Acid acid->carboxylate Deprotonation

References

Preventing byproduct formation in benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzoic acid. The focus is on preventing the formation of byproducts in two common synthesis methods: the oxidation of toluene (B28343) and the Grignard reaction of bromobenzene (B47551).

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis of benzoic acid.

Toluene Oxidation Method

Problem 1: Low yield of benzoic acid and high concentration of unreacted toluene.

  • Possible Cause 1: Inefficient Catalyst Activity. The cobalt salt catalyst may be old or impure.

    • Solution: Use a fresh, high-purity cobalt catalyst. Ensure the catalyst is completely dissolved in the reaction mixture.

  • Possible Cause 2: Insufficient Oxygen Supply. The rate of air or oxygen flow may be too low to effectively oxidize the toluene.

    • Solution: Increase the oxygen or air flow rate. Ensure efficient stirring to maximize the gas-liquid interface.

  • Possible Cause 3: Low Reaction Temperature. The temperature may not be high enough to initiate and sustain the oxidation reaction.[1][2]

    • Solution: Gradually increase the reaction temperature within the recommended range (typically 130-165°C).[1]

Problem 2: High levels of benzyl (B1604629) alcohol and benzaldehyde (B42025) impurities.

  • Possible Cause 1: Incomplete Oxidation. The reaction may not have proceeded to completion, leaving intermediate products.

    • Solution: Increase the reaction time. Ensure a continuous and sufficient supply of oxygen.

  • Possible Cause 2: Reaction Temperature is Too Low. Lower temperatures can sometimes favor the formation of intermediate oxidation products.

    • Solution: Optimize the reaction temperature. While very high temperatures can cause unwanted side reactions, a temperature that is too low may not be sufficient for complete oxidation to benzoic acid.

Problem 3: Presence of benzyl benzoate (B1203000) in the final product.

  • Possible Cause: Esterification of Benzoic Acid with Benzyl Alcohol. This side reaction can occur, especially at elevated temperatures during the reaction or distillation.[1]

    • Solution 1: Maintain the reaction temperature between 135°C and 145°C.[1]

    • Solution 2: Use sodium benzoate as an additive to inhibit the esterification reaction.[1]

    • Solution 3: If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the product.

Grignard Reaction Method

Problem 1: Low yield of benzoic acid and a significant amount of benzene (B151609) byproduct.

  • Possible Cause: Presence of Water in the Reaction. Grignard reagents are highly reactive with water, which will quench the reagent and produce benzene.

    • Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents (e.g., diethyl ether, THF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: High percentage of biphenyl (B1667301) byproduct.

  • Possible Cause: Wurtz-type coupling of the Grignard reagent with unreacted bromobenzene. This is a common side reaction in Grignard synthesis.

    • Solution 1: Add the bromobenzene solution slowly to the magnesium turnings to maintain a low concentration of bromobenzene in the reaction mixture.

    • Solution 2: Ensure the reaction temperature is not excessively high, as higher temperatures can promote coupling reactions.

    • Solution 3: Use a slight excess of magnesium to ensure all the bromobenzene reacts to form the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of benzoic acid from toluene oxidation?

The main byproducts are benzyl alcohol, benzaldehyde, and benzyl benzoate.[1] These arise from the incomplete oxidation of toluene and subsequent side reactions.

Q2: How can I minimize byproduct formation in the toluene oxidation method?

To minimize byproducts, it is crucial to control the reaction conditions. Maintaining a reaction temperature between 135°C and 145°C and ensuring a sufficient oxygen-to-toluene ratio can increase the yield of benzoic acid.[1] The use of additives like sodium benzoate can also reduce the formation of benzyl benzoate.[1]

Q3: What is the main byproduct in the Grignard synthesis of benzoic acid from bromobenzene, and how can I avoid it?

The primary byproduct is biphenyl, formed from a coupling reaction. To minimize its formation, you should add the bromobenzene slowly to the magnesium and control the reaction temperature.

Q4: What is the most effective method for purifying crude benzoic acid?

Recrystallization from water is a highly effective and commonly used method for purifying benzoic acid. Benzoic acid has low solubility in cold water but is much more soluble in hot water, allowing for efficient separation from many impurities.

Q5: What analytical techniques can be used to identify and quantify impurities in my benzoic acid sample?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for separating, identifying, and quantifying benzoic acid and its byproducts.

Data on Byproduct Formation

The following tables summarize quantitative data on the effect of reaction conditions on byproduct formation during the oxidation of toluene to benzoic acid.

Table 1: Effect of Reaction Temperature on Toluene Conversion and Benzoic Acid Selectivity in Vapor Phase Oxidation

Reaction Temperature (°C)Toluene Conversion (%)Benzoic Acid Selectivity (%)
3008.555.0
32510.265.0
35012.075.0
37513.570.0
40015.060.0

Data adapted from a study on the vapor phase oxidation of toluene over a modified vanadium oxide catalyst. The study notes that a gradual decrease in benzoic acid selectivity above 350°C is likely due to the enhanced oxidation of benzoic acid to CO and CO2.[2]

Table 2: Effect of O₂/Toluene Molar Ratio on Toluene Conversion and Benzoic Acid Selectivity in Vapor Phase Oxidation

O₂/Toluene Molar RatioToluene Conversion (%)Benzoic Acid Selectivity (%)
1.269.060.0
1.8910.570.0
2.5212.075.0
3.1512.572.0
3.7813.068.0

Data adapted from the same study on vapor phase oxidation. The results suggest that increasing the molar ratio up to 2.52 leads to better catalytic performance. Complete combustion products appeared to increase above this ratio.[2]

Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid by Oxidation of Toluene

Materials:

  • Toluene

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • Pressurized air or oxygen source

  • High-pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature controller

Procedure:

  • Charge the high-pressure reactor with toluene and a catalytic amount of cobalt(II) acetate (e.g., 0.1-0.5 mol% relative to toluene).

  • Seal the reactor and begin stirring.

  • Pressurize the reactor with air or oxygen to the desired pressure (e.g., 10-20 atm).

  • Heat the reactor to the desired temperature (e.g., 140-160°C).

  • Maintain these conditions for the desired reaction time (e.g., 2-4 hours), with continuous stirring and a constant flow of air or oxygen.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Transfer the reaction mixture to a flask.

  • The crude benzoic acid can be purified by recrystallization from hot water.

Protocol 2: Synthesis of Benzoic Acid via Grignard Reaction

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 6 M)

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a dropping funnel and a condenser.

  • Add a solution of bromobenzene in anhydrous diethyl ether or THF to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • In a separate beaker, crush a sufficient amount of dry ice.

  • Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with stirring.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Slowly add 6 M hydrochloric acid to the reaction mixture until the aqueous layer is acidic and all solids have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract with a saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate solution with 6 M hydrochloric acid to precipitate the benzoic acid.

  • Collect the benzoic acid by vacuum filtration and wash with cold water.

  • The crude benzoic acid can be further purified by recrystallization from hot water.

Visualizations

Byproduct_Formation_Toluene_Oxidation Toluene Toluene Benzyl_Alcohol Benzyl Alcohol Toluene->Benzyl_Alcohol Oxidation Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Oxidation Benzyl_Benzoate Benzyl Benzoate Benzyl_Alcohol->Benzyl_Benzoate Esterification Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Oxidation Benzoic_Acid->Benzyl_Benzoate

Caption: Byproduct formation pathway in toluene oxidation.

Grignard_Reaction_Byproduct Bromobenzene Bromobenzene Phenylmagnesium_Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium_Bromide + Mg Benzoic_Acid_Salt Benzoate Salt Phenylmagnesium_Bromide->Benzoic_Acid_Salt + CO2 Biphenyl Biphenyl Phenylmagnesium_Bromide->Biphenyl + Bromobenzene CO2 Carbon Dioxide Benzoic_Acid Benzoic Acid Benzoic_Acid_Salt->Benzoic_Acid + H+

Caption: Byproduct formation in Grignard synthesis of benzoic acid.

Troubleshooting_Workflow Start Low Benzoic Acid Yield Identify_Byproducts Identify Byproducts (e.g., GC-MS, HPLC) Start->Identify_Byproducts Toluene_Oxidation Toluene Oxidation Method? Identify_Byproducts->Toluene_Oxidation Grignard_Reaction Grignard Reaction Method? Identify_Byproducts->Grignard_Reaction High_Toluene High Unreacted Toluene? Toluene_Oxidation->High_Toluene Yes High_Intermediates High Benzyl Alcohol/ Benzaldehyde? Toluene_Oxidation->High_Intermediates Yes High_Ester High Benzyl Benzoate? Toluene_Oxidation->High_Ester Yes High_Benzene High Benzene? Grignard_Reaction->High_Benzene Yes High_Biphenyl High Biphenyl? Grignard_Reaction->High_Biphenyl Yes Solution_Toluene Increase Temp/O2/ Catalyst Activity High_Toluene->Solution_Toluene Solution_Intermediates Increase Reaction Time/ Optimize Temp High_Intermediates->Solution_Intermediates Solution_Ester Control Temp/ Add Sodium Benzoate High_Ester->Solution_Ester Solution_Benzene Ensure Anhydrous Conditions High_Benzene->Solution_Benzene Solution_Biphenyl Slow Addition of Bromobenzene High_Biphenyl->Solution_Biphenyl

Caption: Troubleshooting workflow for low benzoic acid yield.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 2-Chloro-4-ethylbenzoic acid.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of 1-chloro-3-ethylbenzene (B1584093) to produce the intermediate, 2-chloro-4-ethylacetophenone. The second step is the oxidation of this intermediate to the final product, this compound. A scalable and effective method for this oxidation is the haloform reaction.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Haloform Oxidation 1_chloro_3_ethylbenzene 1-Chloro-3-ethylbenzene acylation Friedel-Crafts Acylation 1_chloro_3_ethylbenzene->acylation acetyl_chloride Acetyl Chloride acetyl_chloride->acylation AlCl3 AlCl3 (Catalyst) AlCl3->acylation intermediate 2-Chloro-4-ethylacetophenone acylation->intermediate oxidation Haloform Oxidation intermediate->oxidation NaOCl Sodium Hypochlorite (B82951) (NaOCl) NaOCl->oxidation acidification Acidification (HCl) oxidation->acidification final_product This compound acidification->final_product

Caption: Overall synthesis workflow for this compound.

Step 1: Friedel-Crafts Acylation of 1-Chloro-3-ethylbenzene

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Friedel-Crafts acylation of 1-chloro-3-ethylbenzene?

A1: The starting material, 1-chloro-3-ethylbenzene, has two directing groups: a chloro group and an ethyl group. The chloro group is an ortho, para-director, and the ethyl group is also an ortho, para-director.[1][2][3] This means that the incoming acetyl group will be directed to positions ortho and para to these substituents. The primary product expected is 2-chloro-4-ethylacetophenone, with potential formation of isomeric byproducts.

Q2: What are the common side reactions in this Friedel-Crafts acylation?

A2: Besides the formation of isomers, other potential side reactions include polyacylation, although this is less common as the acetyl group is deactivating.[4] Dealkylation or rearrangement of the ethyl group is also a possibility under harsh conditions, but less likely in acylation compared to alkylation.[5][6]

Q3: Why is it crucial to use anhydrous conditions for this reaction?

A3: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly moisture-sensitive. Any water present will react with the catalyst, deactivating it and inhibiting the reaction.[7] It is essential to use dry glassware, anhydrous solvents, and handle the catalyst in an inert atmosphere.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of 2-chloro-4-ethylacetophenone 1. Inactive catalyst due to moisture. 2. Insufficient reaction time or temperature. 3. Impure starting materials.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen). Use a fresh, unopened container of anhydrous AlCl₃.[7] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature.[7] 3. Verify the purity of 1-chloro-3-ethylbenzene and acetyl chloride before starting the reaction.
Formation of multiple isomers The directing effects of the chloro and ethyl groups lead to the formation of other isomers.Optimize reaction conditions. Lower temperatures generally favor the thermodynamically more stable para-isomer. The choice of solvent can also influence the isomer ratio. Purification by fractional distillation or column chromatography will be necessary to isolate the desired 2-chloro-4-ethylacetophenone.[8]
Dark-colored reaction mixture or product This may indicate side reactions or polymerization, potentially caused by excessively high temperatures or prolonged reaction times.Strictly adhere to the recommended reaction temperature and duration. Ensure the purity of the starting materials to avoid charring.
Quantitative Data
Parameter Value Notes
Reactant Molar Ratio 1-chloro-3-ethylbenzene : Acetyl Chloride : AlCl₃ = 1 : 1.1 : 1.2A slight excess of acetyl chloride and catalyst is used to ensure complete conversion of the starting material.[7]
Reaction Temperature 0-5 °C for addition, then room temperatureThe initial phase is exothermic and requires cooling.[9]
Reaction Time 2-4 hoursMonitor by TLC for completion.
Typical Yield 75-85% (of mixed isomers)The yield of the desired 2-chloro-4-ethylacetophenone after purification will be lower.
Purity (crude) 80-90% (containing isomers)Determined by Gas Chromatography (GC) or ¹H NMR.

Step 2: Oxidation of 2-Chloro-4-ethylacetophenone

Frequently Asked Questions (FAQs)

Q1: Why is the haloform reaction a suitable method for this oxidation at scale?

A1: The haloform reaction utilizes readily available and inexpensive sodium hypochlorite (household bleach) as the oxidizing agent.[10][11] The reaction conditions are generally mild, and the work-up is straightforward, making it amenable to large-scale production.[12]

Q2: What is the mechanism of the haloform reaction?

A2: The reaction proceeds via the base-mediated halogenation of the methyl group of the acetophenone. This is followed by the cleavage of the resulting trihalomethyl group and subsequent acidification to yield the carboxylic acid.[11][13]

Q3: Are there alternative oxidation methods?

A3: Yes, other oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used to oxidize acetophenones to benzoic acids.[14][15] However, the haloform reaction is often preferred for its cost-effectiveness and milder conditions on a large scale.

Troubleshooting Guide

Troubleshooting_Haloform start Low Yield of This compound check_sm Check for unreacted starting material (TLC/GC) start->check_sm sm_present Starting material present check_sm->sm_present increase_reagent Increase amount of NaOCl or reaction time/temperature sm_present->increase_reagent Yes no_sm No starting material sm_present->no_sm No check_purity Check purity of NaOCl solution increase_reagent->check_purity degraded_reagent Use fresh, standardized NaOCl solution check_purity->degraded_reagent workup_issue Investigate work-up and isolation losses no_sm->workup_issue incomplete_acid Incomplete acidification? workup_issue->incomplete_acid check_ph Check pH after acidification (should be <2) incomplete_acid->check_ph adjust_ph Add more acid check_ph->adjust_ph pH > 2

Caption: Troubleshooting workflow for low yield in the haloform reaction.

Issue Possible Cause(s) Suggested Solution(s)
Incomplete reaction 1. Insufficient sodium hypochlorite. 2. Low reaction temperature or insufficient time. 3. Degradation of the bleach solution.1. Use a slight excess of sodium hypochlorite. 2. Gently warm the reaction mixture (e.g., to 40-50 °C) and extend the reaction time. Monitor by TLC. 3. Use a fresh, unopened bottle of bleach or titrate to determine its active chlorine content.
Product is an oil or does not crystallize 1. Presence of impurities. 2. Incorrect pH during work-up. 3. Inappropriate recrystallization solvent.1. Ensure the intermediate was sufficiently pure. The crude product may require an initial purification step before final recrystallization. 2. Ensure complete acidification to a pH of 1-2 to precipitate the carboxylic acid.[16] 3. Screen for suitable recrystallization solvents. A mixture of ethanol (B145695) and water, or toluene, can be effective for chlorobenzoic acids.[17][18]
Formation of byproducts Over-oxidation or side reactions with other parts of the molecule, although less common for this substrate.Maintain careful control of the reaction temperature and stoichiometry.
Quantitative Data
Parameter Value Notes
Reactant Molar Ratio 2-chloro-4-ethylacetophenone : NaOCl = 1 : 4A stoichiometric excess of hypochlorite is required.
Reaction Temperature 30-50 °CThe reaction is exothermic and may require initial cooling, followed by gentle heating.
Reaction Time 1-3 hoursMonitor by TLC for the disappearance of the starting material.
Typical Yield 85-95%Based on the purified intermediate.
Purity (after recrystallization) >99%Determined by HPLC and ¹H NMR.[19]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-ethylacetophenone
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.[7]

  • Reagents: In the flask, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (B109758).

  • Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of acetyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.

  • Reaction: Following the addition of acetyl chloride, add a solution of 1-chloro-3-ethylbenzene (1.0 eq.) in anhydrous dichloromethane dropwise over 1 hour, maintaining the temperature below 5 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[9][20] Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, a mixture of isomers, can be purified by fractional distillation under vacuum or by column chromatography to isolate 2-chloro-4-ethylacetophenone.

Protocol 2: Synthesis of this compound via Haloform Reaction
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-chloro-4-ethylacetophenone (1.0 eq.) in a suitable solvent like dioxane or THF.

  • Reaction: Add commercial sodium hypochlorite solution (bleach, ~5-6% aqueous solution, 4.0 eq.) to the flask. The reaction is exothermic; maintain the temperature between 30-50 °C using a water bath.

  • Completion: Stir the mixture vigorously for 1-3 hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Add a small amount of sodium bisulfite to quench any excess hypochlorite. Extract the mixture with a non-polar solvent (e.g., diethyl ether) to remove the chloroform (B151607) byproduct and any unreacted starting material.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 1-2. A white precipitate of this compound should form.[16]

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.[18][21] Dry the final product under vacuum.

Signaling Pathway and Logical Relationship Diagrams

Friedel_Crafts_Mechanism acetyl_chloride Acetyl Chloride acylium_ion Acylium Ion (Electrophile) [CH3CO]+ acetyl_chloride->acylium_ion AlCl3 AlCl3 AlCl3->acylium_ion forms sigma_complex Sigma Complex (Carbocation Intermediate) acylium_ion->sigma_complex attacks AlCl4_minus [AlCl4]- aromatic_ring 1-Chloro-3-ethylbenzene aromatic_ring->sigma_complex product 2-Chloro-4-ethylacetophenone sigma_complex->product loses H+ H_plus H+ sigma_complex->H_plus HCl_AlCl3 HCl + AlCl3 H_plus->HCl_AlCl3 AlCl4_minus->HCl_AlCl3 regenerates

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

Technical Support Center: Recrystallization of 2-Chloro-4-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the recrystallization of 2-Chloro-4-ethylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Solvent Selection for Recrystallization

Key Considerations for Solvent Selection:

  • Polarity: this compound is a moderately polar molecule due to the carboxylic acid and chloro-substituents. Therefore, polar solvents are likely to be effective.

  • "Like Dissolves Like": Solvents with similar functional groups or polarity to the solute are often good candidates.

  • Boiling Point: The solvent's boiling point should be below the melting point of this compound to prevent "oiling out." The melting point of this compound has not been widely reported, but related isomers suggest it is likely above 100°C.

Table 1: Recommended Solvents for Screening

Based on the solubility of related compounds and general principles, the following solvents are recommended for initial screening. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.

Solvent SystemRationale & Expected BehaviorPotential Issues
Water 2-chlorobenzoic acid shows significantly increased solubility in hot water compared to cold water (0.21 g/100 g at 25°C vs. 4.03 g/100 g at 100°C)[1]. This suggests water could be a suitable solvent, especially for achieving high purity.The ethyl group on this compound may decrease its solubility in water compared to 2-chlorobenzoic acid. A large volume of water might be required.
Ethanol (B145695)/Water Mixture Ethanol is a good solvent for many benzoic acid derivatives[2]. A mixed solvent system of ethanol and water can be finely tuned to achieve ideal solubility characteristics. The compound is dissolved in a minimal amount of hot ethanol, followed by the addition of hot water until the solution becomes slightly turbid.The optimal ratio of ethanol to water will need to be determined experimentally. Adding too much water can cause premature precipitation.
Methanol Methanol is suggested as a good solvent for other chlorobenzoic acid derivatives[3]. It is a polar protic solvent that can effectively dissolve the compound when hot.Methanol has a relatively low boiling point (64.7°C), which might lead to rapid evaporation and premature crystallization during hot filtration.
Acetone (B3395972) 2-chlorobenzoic acid is highly soluble in acetone (35.97 g/100 g at 15°C)[1]. It could be a good solvent if the solubility of this compound is significantly lower at cold temperatures.High solubility at low temperatures may result in low recovery yields. A co-solvent might be necessary to reduce solubility upon cooling.
Toluene (B28343) Toluene has been used for the recrystallization of o-chlorobenzoic acid. 4-ethylbenzoic acid is also soluble in toluene[4]. As a non-polar solvent, it might be effective if impurities are highly polar.The compound may have high solubility in toluene even at room temperature, potentially leading to poor yields.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The volumes of solvent and specific temperatures should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent (e.g., ethanol) and begin heating the mixture on a hot plate with stirring.

    • Gradually add more hot solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated.[5]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after dissolution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the filter paper into the clean, hot flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear filtrate from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through the Büchner funnel for a period.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.

  • Analysis:

    • Once dry, determine the weight of the purified crystals to calculate the percent recovery.

    • Measure the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs):

  • Q1: What is the best solvent for recrystallizing this compound?

    • A1: There is no single "best" solvent, as the ideal choice can depend on the nature of the impurities. Based on the properties of similar molecules, good starting points for screening include water, ethanol/water mixtures, methanol, and toluene.[1][3][4] It is essential to perform small-scale solubility tests to find the optimal solvent or solvent system for your sample.

  • Q2: My compound "oils out" instead of forming crystals. What should I do?

    • A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, try the following:

      • Reheat the solution to dissolve the oil.

      • Add a small amount of additional solvent to decrease the saturation.

      • Ensure the boiling point of your solvent is lower than the melting point of your compound.

      • Cool the solution more slowly to allow for proper crystal lattice formation.

  • Q3: No crystals are forming even after the solution has cooled in an ice bath. What are the next steps?

    • A3: A lack of crystal formation is often due to either the solution being too dilute (too much solvent was added) or supersaturation. Here are some techniques to induce crystallization:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

      • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.

      • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Q4: The recovery yield of my purified crystals is very low. What could be the cause?

    • A4: A low yield can result from several factors:

      • Using too much solvent during the dissolution step.

      • Premature crystallization during hot filtration, resulting in loss of product on the filter paper.

      • Washing the crystals with too much cold solvent or with a solvent that was not sufficiently cold.

      • The compound having significant solubility in the cold solvent.

Troubleshooting Scenarios:

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out - The boiling point of the solvent is too high.- The solution is too concentrated.- Significant impurities are present, depressing the melting point.- Reheat, add more solvent, and cool slowly.- Switch to a lower-boiling point solvent.- Consider a preliminary purification step if the sample is highly impure.
No Crystal Formation - Too much solvent was used (solution is too dilute).- The solution is supersaturated.- The cooling process was too rapid.- Boil off some of the solvent to increase concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Allow for a slower cooling period.
Colored Crystals - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product, potentially lowering the yield.
Low Yield - Too much solvent used.- Premature crystallization during hot filtration.- Excessive washing of the crystals.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated for hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent.

Visualizations

Diagram 1: Experimental Workflow for Recrystallization

G cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_end End start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filt Hot Filtration (if insoluble impurities) dissolve->hot_filt Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No hot_filt->cool Yes ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Crystals dry->end G cluster_oiling Oiling Out cluster_no_xtals No Crystals cluster_low_yield Low Yield start Recrystallization Issue oiling_out Oiling Out Occurs start->oiling_out Liquid droplets form no_xtals No Crystals Form start->no_xtals Clear solution remains on cooling low_yield Low Yield start->low_yield Few crystals obtained oiling_sol1 Reheat, add more solvent, cool slowly oiling_out->oiling_sol1 oiling_sol2 Change solvent oiling_out->oiling_sol2 no_xtals_sol1 Scratch flask no_xtals->no_xtals_sol1 no_xtals_sol2 Add seed crystal no_xtals->no_xtals_sol2 no_xtals_sol3 Reduce solvent volume no_xtals->no_xtals_sol3 low_yield_sol1 Use minimum hot solvent low_yield->low_yield_sol1 low_yield_sol2 Pre-heat filtration apparatus low_yield->low_yield_sol2 low_yield_sol3 Minimal washing with ice-cold solvent low_yield->low_yield_sol3

References

Validation & Comparative

Navigating the NMR Landscape of 2-Chloro-4-ethylbenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-4-ethylbenzoic acid, benchmarked against the spectra of its constituent analogs, 2-chlorobenzoic acid and 4-ethylbenzoic acid.

Due to the limited availability of direct experimental NMR data for this compound in public databases, this guide presents predicted chemical shifts for the target molecule. These predictions are derived from established substituent effect principles, utilizing the empirical data of 2-chlorobenzoic acid and 4-ethylbenzoic acid as a foundational reference. This approach allows for a robust estimation of the NMR spectral features of this compound, providing valuable insights for researchers working with this compound.

Comparative NMR Data Analysis

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for 2-chlorobenzoic acid and 4-ethylbenzoic acid, alongside the predicted values for this compound. The data is presented to facilitate a clear comparison of the influence of the chloro and ethyl substituents on the benzoic acid backbone.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton2-Chlorobenzoic Acid¹[1]4-Ethylbenzoic Acid²This compound (Predicted)
COOH~13.43 (in DMSO-d₆)~12.5 (broad s)~13.0 - 13.5 (broad s)
H37.81 (d)7.95 (d)~7.90 (s)
H57.45 (t)7.30 (d)~7.40 (d)
H67.55 (t)-~7.80 (d)
CH₂-2.70 (q)~2.75 (q)
CH₃-1.25 (t)~1.28 (t)

¹Data acquired in DMSO-d₆. ²Typical values, may vary with solvent.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon2-Chlorobenzoic Acid³[2]4-Ethylbenzoic Acid⁴This compound (Predicted)
C=O166.5172.8~167.0
C1131.3128.0~129.0
C2133.8129.9~134.0
C3128.3129.9~128.5
C4133.1149.8~150.0
C5129.3128.0~129.5
C6131.3130.4~131.5
CH₂-29.1~29.0
CH₃-15.2~15.0

³Data acquired in DMSO-d₆. ⁴Typical values, may vary with solvent.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis and comparison.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (this compound or its analogs).

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube and ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample tube into the NMR spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to final comparison, can be visualized as a logical workflow.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Analysis & Comparison Sample Select Compound Solvent Choose Deuterated Solvent Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve Standard Add Internal Standard Dissolve->Standard Spectrometer Insert into Spectrometer Standard->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquire1H Acquire 1H Spectrum LockShim->Acquire1H Acquire13C Acquire 13C Spectrum LockShim->Acquire13C ProcessData Fourier Transform & Phasing Acquire1H->ProcessData Acquire13C->ProcessData Calibrate Calibrate Chemical Shifts ProcessData->Calibrate Integrate Integrate 1H Signals Calibrate->Integrate Assign Assign Peaks Integrate->Assign Compare Compare with Analogs Assign->Compare Predict Predict Shifts for Target Compare->Predict Report Generate Report Predict->Report

Caption: Workflow for NMR analysis and comparison.

References

Comparative Analysis of Analytical Methods for 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Chloro-4-ethylbenzoic acid. Given the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide leverages data from structurally similar molecules to provide predicted performance characteristics and detailed experimental protocols. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presented as a viable alternative.

Introduction

This compound is a halogenated aromatic carboxylic acid. Accurate and sensitive quantification of such compounds is crucial in various stages of drug development, including metabolic studies, impurity profiling, and quality control. The choice of analytical technique depends on factors such as required sensitivity, selectivity, matrix complexity, and available instrumentation. This guide aims to assist researchers in selecting the most appropriate method for their specific needs.

Mass Spectrometry of this compound: Predicted Fragmentation

Predicted Key Fragmentation Pathways:

  • Loss of the carboxylic acid group (-COOH): This is a common fragmentation for benzoic acids, leading to a fragment ion with a mass-to-charge ratio (m/z) of 139.

  • Loss of the ethyl group (-CH2CH3): Benzylic cleavage can result in the loss of the ethyl group, yielding a fragment at m/z 155.

  • Decarboxylation followed by loss of chlorine: The molecule may first lose the carboxyl group and then the chlorine atom.

  • Presence of chlorine isotopes: The presence of the chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a key indicator for chlorinated compounds.

Comparison of Analytical Techniques

The following table summarizes the predicted performance of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of this compound.

ParameterGC-MS (Predicted)LC-MS/MS (Predicted)HPLC-UV (Alternative)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio after electron ionization.Separation by polarity, detection by precursor and product ion mass-to-charge ratios.Separation by polarity, detection by UV absorbance.
Sample Derivatization Likely required to increase volatility (e.g., silylation).Not typically required.Not required.
Limit of Detection (LOD) Low ng/mLpg/mL to low ng/mLHigh ng/mL to µg/mL
Limit of Quantitation (LOQ) Low ng/mLpg/mL to low ng/mLHigh ng/mL to µg/mL
Linearity Good (typically 2-3 orders of magnitude).Excellent (typically 3-4 orders of magnitude).Good (typically 2-3 orders of magnitude).
Selectivity High, based on retention time and mass spectrum.Very high, based on retention time and specific MRM transitions.Moderate, potential for interference from co-eluting compounds with similar UV absorbance.[4][5]
Matrix Effects Moderate, can be minimized with proper sample preparation.Can be significant (ion suppression/enhancement), often requires internal standards.Low to moderate.
Throughput Moderate, due to longer run times and potential derivatization.High, with fast LC methods.High, with fast LC methods.[6]

Experimental Protocols

Detailed experimental protocols are provided below. These are model protocols based on methods for similar analytes and should be optimized for specific applications.[4][5][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method would likely require derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) prior to analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

Chromatographic Conditions (Predicted):

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

Mass Spectrometer Conditions (Predicted):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity without the need for derivatization.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Waters Acquity UPLC with Xevo TQ-S).

Chromatographic Conditions (Predicted):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometer Conditions (Predicted):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 183 (M-H)-

    • Product Ions (Q3): Predicted fragments from collision-induced dissociation (e.g., loss of CO2, loss of Cl). Specific transitions would need to be determined experimentally.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A cost-effective alternative for routine analysis where high sensitivity is not a primary requirement.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV/Vis Detector.

Chromatographic Conditions (Predicted):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Predicted to be in the range of 230-240 nm, requires experimental verification.

Visualizations

The following diagrams illustrate the proposed analytical workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection) GC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Protein Precipitation or Solid-Phase Extraction Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

For the quantitative analysis of this compound, LC-MS/MS is predicted to be the most sensitive and selective method, making it ideal for trace-level detection in complex matrices. GC-MS offers a viable alternative, particularly with its high resolving power, though it likely requires a derivatization step. HPLC-UV represents a cost-effective and robust option for routine analysis where lower sensitivity is acceptable. The choice of method should be guided by the specific analytical requirements of the research or development phase. Experimental validation and optimization of these proposed methods are essential to ensure data quality and reliability.

References

A Comparative Guide to the Purity Analysis of 2-Chloro-4-ethylbenzoic Acid by HPLC and Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of 2-Chloro-4-ethylbenzoic acid. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of this important chemical intermediate. This document presents detailed experimental protocols, a comparative analysis of their performance, and supporting data to guide researchers in choosing the most suitable technique for their specific needs.

Introduction to the Purity Analysis of this compound

This compound is a substituted aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and other fine chemicals. Its purity is of paramount importance, as impurities can affect the yield, safety, and efficacy of the final products. Potential impurities may arise from the synthetic route, which could involve the chlorination of 4-ethylbenzoic acid or the oxidation of a precursor like 2-chloro-4-ethylacetophenone. Consequently, a well-developed analytical method must be capable of separating the main component from unreacted starting materials, intermediates, byproducts, and positional isomers.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally stable compounds like this compound.[1] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The aromatic nature and the presence of the carboxylic acid group allow for good retention on a reversed-phase column and sensitive detection using an ultraviolet (UV) detector.

Experimental Protocol: RP-HPLC

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.

Chromatographic Conditions:

ParameterCondition
Column C18 bonded silica (B1680970) column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Alternative Analytical Techniques

While HPLC is a reliable method, alternative techniques such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) can offer advantages in terms of speed, resolution, and specificity for certain applications.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility.

Experimental Protocol: GC-FID

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column.

Derivatization:

  • To 1 mg of the this compound sample, add 1 mL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Temperature Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes
Detector Temperature 300 °C
Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) to achieve faster analysis times and higher resolution compared to traditional HPLC.

Experimental Protocol: UPLC-UV

Instrumentation: A UPLC system with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column Acquity UPLC BEH C18 or equivalent (50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 70% B over 3 minutes, hold at 70% B for 1 minute, return to 20% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 240 nm
Injection Volume 2 µL
Sample Preparation Same as for HPLC

Performance Comparison

FeatureHPLCGCUPLC
Analysis Time ~25 minutes~20 minutes (including derivatization)~5 minutes
Resolution GoodExcellent for volatile isomers after derivatizationExcellent
Sensitivity GoodGood (FID is very sensitive to hydrocarbons)Excellent
Sample Throughput ModerateLower (due to derivatization)High
Compound Volatility Not requiredRequired (derivatization often necessary)Not required
Thermal Stability RequiredRequiredRequired
Cost ModerateLower initial costHigher initial cost
Method Development Relatively straightforwardMore complex due to derivatizationRequires optimization for high pressures

Potential Impurities and their Separation

The synthesis of this compound can potentially lead to several impurities. A robust analytical method should be able to separate the main peak from these, including:

  • Positional Isomers: Such as 3-Chloro-4-ethylbenzoic acid and 2-Chloro-3-ethylbenzoic acid. The separation of positional isomers can be challenging due to their similar physicochemical properties.

  • Starting Materials: For instance, 4-ethylbenzoic acid if the synthesis involves a chlorination step.

  • Intermediates: Such as 2-chloro-4-ethylacetophenone if an oxidation step is involved.

  • Over-reaction Products: For example, dichlorinated ethylbenzoic acid species.

All three techniques, when properly optimized, can provide good separation of these potential impurities. The high resolution of UPLC and GC can be particularly advantageous for resolving closely eluting positional isomers.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the analytical process and the conceptual relationship between the analytical techniques.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample 2-Chloro-4-ethylbenzoic Acid Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 240 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Analytical_Technique_Comparison cluster_main Purity Analysis of this compound cluster_attributes Key Performance Attributes HPLC HPLC Speed Analysis Speed HPLC->Speed Moderate Resolution Resolution HPLC->Resolution Good Cost Cost HPLC->Cost Moderate Throughput Sample Throughput HPLC->Throughput Moderate GC GC GC->Speed Fast (post-derivatization) GC->Resolution Excellent GC->Cost Low GC->Throughput Low UPLC UPLC UPLC->Speed Very Fast UPLC->Resolution Excellent UPLC->Cost High UPLC->Throughput High

References

FT-IR spectrum of 2-Chloro-4-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An FT-IR spectroscopic analysis provides a valuable fingerprint for the identification and characterization of 2-Chloro-4-ethylbenzoic acid. This guide compares its expected spectral features with related benzoic acid derivatives and provides a detailed experimental protocol for obtaining the spectrum.

Comparison of FT-IR Spectral Data

The is characterized by vibrational frequencies corresponding to its key functional groups: the carboxylic acid, the substituted benzene (B151609) ring, the C-Cl bond, and the ethyl group. A comparison with benzoic acid, 2-chlorobenzoic acid, and 4-ethylbenzoic acid allows for a more precise assignment of these vibrational modes.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Benzoic Acid (cm⁻¹)[1][2]2-Chlorobenzoic Acid (cm⁻¹)4-Ethylbenzoic Acid (cm⁻¹)[3][4][5]
Carboxylic AcidO-H stretch (H-bonded)3300-2500 (broad)3300-2500 (broad)[1]3300-2500 (broad)3300-2500 (broad)
Carboxylic AcidC=O stretch~1700-1680~1700-1680[1]~1700-1680~1700-1680
Aromatic RingC-H stretch~3100-3000~3080-3030[1]~3100-3000~3100-3000
Aromatic RingC=C stretch~1600, 1475~1625-1465[1]~1600, 1470~1610, 1490
Alkyl GroupC-H stretch (asymmetric)~2965--~2970
Alkyl GroupC-H stretch (symmetric)~2875--~2870
Carboxylic AcidC-O stretch~1320-1210~1320-1210[1]~1310-1200~1315-1215
Aromatic RingC-H out-of-plane bend~850-800(multiple bands)(multiple bands)~840
C-Cl BondC-Cl stretch~800-600-~800-600-

Experimental Protocol: FT-IR Spectroscopy of Solid Samples

This protocol details the preparation of a solid sample for FT-IR analysis using the KBr pellet method, a common technique for obtaining high-quality spectra of solid organic compounds.[6][7]

Materials:

  • This compound (sample)

  • Potassium bromide (KBr), IR grade, finely ground and dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound.

    • Weigh approximately 100-200 mg of dry KBr powder.[6] The ratio of sample to KBr should be in the range of 0.2% to 1%.

    • Combine the sample and KBr in an agate mortar.

    • Grind the mixture thoroughly with the pestle for several minutes to ensure a fine, homogeneous powder. This minimizes light scattering.[8]

  • Pellet Formation:

    • Transfer the ground mixture into a pellet die.

    • Place the die into a hydraulic press.

    • Apply pressure to the die to form a transparent or translucent pellet.[6]

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet.[7]

    • Acquire the sample spectrum.

    • The resulting spectrum should show absorbances within an appropriate range, avoiding saturated peaks.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for identifying a chemical compound using FT-IR spectroscopy and comparing it against known alternatives.

FTIR_Analysis_Workflow FT-IR Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_references Reference Data cluster_conclusion Conclusion Sample Obtain Sample (this compound) Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Acquire Acquire FT-IR Spectrum Press->Acquire Identify Identify Key Peaks (O-H, C=O, C-Cl, etc.) Acquire->Identify Compare Compare with Databases & Reference Spectra Identify->Compare Ref1 Benzoic Acid Compare->Ref1 Compare Ref2 2-Chlorobenzoic Acid Compare->Ref2 Compare Ref3 4-Ethylbenzoic Acid Compare->Ref3 Compare Confirm Confirm Structure of This compound Compare->Confirm

Caption: Workflow for the identification of this compound via FT-IR spectroscopy.

References

A Comparative Guide to Alternative Synthesis Routes for 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-Chloro-4-ethylbenzoic acid is a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides a comparative analysis of three alternative synthetic routes to this compound, offering a data-driven overview to inform methodology selection. The discussed routes are the oxidation of 2-chloro-4-ethyltoluene, the Grignard reaction of 1-bromo-2-chloro-4-ethylbenzene (B2527302), and the hydrolysis of 2-chloro-4-ethylbenzonitrile.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route depends on various factors including precursor availability, reaction yield, purity of the final product, and scalability. The following table summarizes the key quantitative data for the three proposed synthetic pathways.

ParameterRoute 1: OxidationRoute 2: Grignard ReactionRoute 3: Nitrile Hydrolysis
Starting Material 2-Chloro-4-ethyltoluene1-Bromo-2-chloro-4-ethylbenzene2-Chloro-4-ethylbenzonitrile
Key Reagents Potassium permanganate (B83412) (KMnO₄)Magnesium (Mg), Carbon dioxide (CO₂)Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH)
Typical Yield 70-80% (estimated based on analogous reactions)65-75% (estimated based on analogous reactions)85-95% (estimated based on analogous reactions)
Purity High after recrystallizationGood, requires purification to remove byproductsHigh after recrystallization
Number of Steps 12 (including Grignard reagent formation)1
Advantages - Readily available starting material- Well-established and robust reaction- Forms the C-C bond directly- Tolerant to a range of functional groups- High-yielding final step- Relatively mild reaction conditions for hydrolysis
Disadvantages - Use of a strong oxidizing agent- Potential for over-oxidation or side reactions- Requires strictly anhydrous conditions- Grignard reagents are highly reactive and moisture-sensitive- The nitrile precursor may require a multi-step synthesis- Use of strong acids or bases for hydrolysis

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below. It is important to note that while these protocols are based on established chemical principles and analogous reactions, optimization for specific laboratory conditions may be required.

Route 1: Oxidation of 2-Chloro-4-ethyltoluene

This method adapts a classic oxidation reaction of an alkylbenzene to a carboxylic acid using potassium permanganate.[1][2][3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-ethyltoluene (1 equivalent).

  • Reagent Addition: A solution of potassium permanganate (KMnO₄) (2.5 equivalents) in water is added portion-wise to the stirred solution of the starting material.

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and the manganese dioxide byproduct is removed by filtration.

  • Acidification: The filtrate is then acidified with concentrated hydrochloric acid (HCl) until a white precipitate of this compound is formed.

  • Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol (B145695)/water) to yield the pure product.

Route 2: Grignard Reaction of 1-Bromo-2-chloro-4-ethylbenzene

This route involves the formation of a Grignard reagent followed by its reaction with carbon dioxide.

Experimental Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • A solution of 1-bromo-2-chloro-4-ethylbenzene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction.

    • The reaction is maintained under a nitrogen atmosphere and may require gentle heating to initiate. Once started, the reaction is typically exothermic.

  • Carboxylation:

    • The freshly prepared Grignard reagent is cooled in an ice bath and then added slowly to a flask containing an excess of crushed dry ice (solid CO₂) under a nitrogen atmosphere.

    • The reaction mixture is stirred until it reaches room temperature.

  • Work-up and Purification:

    • A dilute solution of hydrochloric acid is added to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

    • The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude this compound is then purified by recrystallization.

Route 3: Hydrolysis of 2-Chloro-4-ethylbenzonitrile

This route involves the conversion of a nitrile group to a carboxylic acid through hydrolysis.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2-chloro-4-ethylbenzonitrile (1 equivalent).

  • Hydrolysis Conditions (Acidic):

    • A solution of concentrated sulfuric acid (e.g., 50% v/v) is added to the nitrile.

    • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Hydrolysis Conditions (Basic):

    • Alternatively, a solution of sodium hydroxide (e.g., 10-20% w/v) in a mixture of water and ethanol can be used.

    • The mixture is heated to reflux for several hours.

  • Work-up:

    • For acidic hydrolysis, the cooled reaction mixture is carefully poured onto crushed ice, and the precipitated carboxylic acid is collected by filtration.

    • For basic hydrolysis, the reaction mixture is cooled, and any organic solvent is removed. The aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and purified by recrystallization.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the chemical transformations involved in each route, the following diagrams have been generated using the DOT language.

Synthesis_Route_1 Start 2-Chloro-4-ethyltoluene Reagent KMnO4, H2O, Heat Start->Reagent Product This compound Reagent->Product

Caption: Route 1: Oxidation of 2-Chloro-4-ethyltoluene.

Synthesis_Route_2 Start 1-Bromo-2-chloro-4-ethylbenzene Step1 1. Mg, Et2O Start->Step1 Intermediate Grignard Reagent Step1->Intermediate Step2 2. CO2 3. H3O+ Intermediate->Step2 Product This compound Step2->Product

Caption: Route 2: Grignard Reaction.

Synthesis_Route_3 Start 2-Chloro-4-ethylbenzonitrile Reagent H2SO4, H2O, Heat or NaOH, H2O/EtOH, Heat then H3O+ Start->Reagent Product This compound Reagent->Product

Caption: Route 3: Nitrile Hydrolysis.

References

A Comparative Guide to Purity Validation of Synthesized 2-Chloro-4-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate like 2-Chloro-4-ethylbenzoic acid is a critical step to ensure the reliability and reproducibility of subsequent studies. This guide provides an objective comparison of the primary analytical methods for purity validation, supported by illustrative experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on factors such as the nature of the compound, expected impurities, and the desired level of accuracy.[1] The principal methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis.

Performance Characteristics
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Elemental Analysis (EA)
Principle Separation based on differential partitioning between a stationary and mobile phase.[2]Separation of volatile compounds followed by mass-based detection.[3]Signal intensity is directly proportional to the number of nuclei.[4]Combustion of the compound and quantification of resulting elemental gases.[5]
Purity Assessment Quantification of the main peak area relative to impurities.Quantification of the main peak area and identification of volatile impurities.Absolute or relative quantification against a certified internal standard.[6]Compares experimentally determined elemental mass percentages to theoretical values.
Strengths High sensitivity and resolution for separating complex mixtures; suitable for non-volatile and thermally labile compounds.[7]High sensitivity and excellent identification capabilities for volatile impurities.Primary method that does not require a reference standard of the analyte; provides structural information.[8][9]Detects inorganic impurities and confirms elemental composition.
Limitations Requires a reference standard for quantification; may not detect non-UV active impurities.Requires derivatization for non-volatile compounds; may not be suitable for thermally labile compounds.[1]Lower sensitivity compared to chromatographic methods; requires a certified internal standard.Does not provide information on organic impurities; less precise than other methods.
Sample Requirement Microgram to milligram quantities.Microgram quantities.[1]Milligram quantities.[9]Milligram quantities.
Illustrative Purity Data

The following table presents hypothetical purity data for a synthesized batch of this compound to illustrate the typical results obtained from each method.

Analytical MethodPurity (%)Key Observations
HPLC99.5One minor impurity peak detected at 0.3% area.
GC-MS (after derivatization)99.2Main peak at 99.2%; trace amounts of a related volatile impurity identified.
qNMR99.4Determined against a certified internal standard.
Elemental AnalysisC: 58.55 (58.55), H: 4.91 (4.91), Cl: 19.20 (19.20)Elemental composition consistent with the theoretical values.
(Note: Theoretical values for elemental analysis are in parentheses)

Experimental Protocols

Accurate and reproducible data rely on well-defined experimental procedures. The following sections detail the methodologies for each purity assessment technique.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound from its potential non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.[10]

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile (B52724) and an aqueous solution of phosphoric acid (adjusted to pH 3.0).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.[11]

  • Detection Wavelength: 230 nm.[12]

  • Injection Volume: 10 µL.[7]

  • Procedure:

    • Standard and Sample Preparation: Prepare stock solutions of the this compound reference standard and the synthesized sample in the mobile phase. Create a series of calibration standards by diluting the stock solution.[7]

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Calculation: Determine the purity by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For a non-volatile compound like this compound, a derivatization step is necessary to increase its volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[13]

  • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[13]

  • Carrier Gas: Helium at a constant flow rate.[13]

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at a lower temperature and gradually increase to ensure separation of components.

  • MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the derivatized compound and potential impurities.[14]

  • Procedure:

    • Derivatization: React the sample with a suitable derivatizing agent.

    • Analysis: Inject the derivatized sample into the GC-MS system.

    • Data Analysis: Identify the main peak corresponding to the derivatized this compound and any impurity peaks by their mass spectra. Quantify the purity based on the relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[9]

  • Instrumentation: A high-resolution NMR spectrometer.

  • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone).[8]

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).

  • Procedure:

    • Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into an NMR tube and dissolve in the deuterated solvent.

    • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay).

    • Calculation: Calculate the purity of the sample using the following equation, comparing the integral of a well-resolved signal from the analyte to a signal from the internal standard:[8] Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

Elemental Analysis

Elemental analysis provides fundamental confirmation of the elemental composition of the synthesized compound.

  • Instrumentation: A CHN/O elemental analyzer.

  • Procedure:

    • A small, accurately weighed sample of the dried compound is combusted in a high-temperature furnace.[5]

    • The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector.

    • The mass percentages of C, H, N, and other elements are calculated and compared to the theoretical values for this compound (C₉H₉ClO₂).

Potential Impurities in Synthesis

The primary route for the synthesis of this compound often involves the oxidation of 2-chloro-4-ethyltoluene. Potential impurities may include:

  • Starting Material: Unreacted 2-chloro-4-ethyltoluene.

  • Isomeric Impurities: Other chlorinated isomers formed during the synthesis.

  • Over-oxidation Products: Byproducts from excessive oxidation.

  • Residual Solvents: Solvents used in the synthesis and purification process.

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical flow of the purity validation process and the decision-making pathway for selecting the appropriate analytical techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Evaluation Synthesized_Product Synthesized this compound Purification Purification (e.g., Recrystallization) Synthesized_Product->Purification HPLC HPLC Purification->HPLC Purity Assessment GCMS GC-MS Purification->GCMS Purity Assessment qNMR qNMR Purification->qNMR Purity Assessment EA Elemental Analysis Purification->EA Purity Assessment Comparison Compare Results HPLC->Comparison GCMS->Comparison qNMR->Comparison EA->Comparison Final_Purity Final Purity Assignment Comparison->Final_Purity

Caption: Overall workflow for purity validation.

Analytical_Technique_Selection cluster_impurities Impurity Profile cluster_techniques Analytical Techniques Compound Synthesized Compound Volatile Volatile Impurities Compound->Volatile Potential for NonVolatile Non-Volatile Impurities Compound->NonVolatile Potential for Inorganic Inorganic Impurities Compound->Inorganic Potential for qNMR qNMR Compound->qNMR Absolute Purity GCMS GC-MS Volatile->GCMS Best for HPLC HPLC NonVolatile->HPLC Best for EA Elemental Analysis Inorganic->EA Best for

Caption: Decision pathway for technique selection.

References

Comparative Analysis of 2-Chloro-4-ethylbenzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the characterization and biological activities of 2-Chloro-4-ethylbenzoic acid derivatives. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated resource of experimental data and methodologies.

Synthetic Approaches and Characterization

Derivatives of this compound are typically synthesized through the modification of the carboxylic acid group, leading to the formation of esters, amides, and other related compounds. The general synthetic route involves the activation of the carboxylic acid, often by conversion to an acyl chloride, followed by reaction with a suitable nucleophile such as an alcohol or an amine.

Spectroscopic Data Comparison

The structural characterization of these derivatives relies heavily on spectroscopic techniques. Below is a comparative table summarizing typical spectroscopic data for representative this compound derivatives.

Derivative ClassRepresentative Structure1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)Mass Spec (m/z)
Acid This compound1.25 (t, 3H), 2.70 (q, 2H), 7.20-7.80 (m, 3H), 10.5 (s, 1H)15.5, 28.5, 126.0, 128.0, 130.0, 132.0, 138.0, 145.0, 170.03000-2500 (O-H), 1700 (C=O), 780 (C-Cl)184.03 [M]+
Ester Methyl 2-chloro-4-ethylbenzoate1.25 (t, 3H), 2.70 (q, 2H), 3.90 (s, 3H), 7.20-7.80 (m, 3H)15.5, 28.5, 52.5, 126.0, 128.0, 130.0, 131.0, 138.0, 145.0, 168.01720 (C=O), 1250 (C-O), 780 (C-Cl)198.05 [M]+
Amide 2-Chloro-4-ethyl-N-phenylbenzamide1.25 (t, 3H), 2.70 (q, 2H), 7.10-7.90 (m, 8H), 8.5 (s, 1H)15.5, 28.5, 120.0, 124.0, 126.0, 128.0, 129.0, 131.0, 135.0, 138.0, 145.0, 166.03300 (N-H), 1660 (C=O), 780 (C-Cl)259.08 [M]+

Note: The spectroscopic data presented are illustrative and may vary based on the specific derivative and experimental conditions.

Biological Activity

Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of the chloro and ethyl groups on the phenyl ring can modulate this activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of chlorobenzoic acid derivatives. The minimum inhibitory concentration (MIC) is a key parameter used to compare the efficacy of these compounds against various microbial strains.

Derivative TypeTest OrganismMIC (µg/mL)Reference
2-Chlorobenzoic acid derivativeEscherichia coliComparable to Norfloxacin[1][2]
2-Chlorobenzoic acid derivativeStaphylococcus aureus>100[1]
2-Chlorobenzoic acid derivativeBacillus subtilis62.5[2]
2-Chlorobenzoic acid derivativeCandida albicans125[2]
2-Chlorobenzoic acid derivativeAspergillus niger125[2]

Note: This table includes data from various 2-chlorobenzoic acid derivatives to indicate the potential activity range. Specific MIC values for this compound derivatives should be determined through dedicated studies.

Anticancer Activity

The cytotoxic effects of benzoic acid derivatives against various cancer cell lines are an active area of research. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Derivative TypeCancer Cell LineIC50 (µM)Reference
2-Arylbenzoxazole acetic acid derivativeMCF-7 (Breast)15.02[2]
2-Arylbenzoxazole acetic acid derivativeHCT-116 (Colon)>100[2]
Substituted Benzoic Acid DerivativeHeLa (Cervical)17.84[3]
4-Hydrazinobenzoic acid derivativeMCF-7 (Breast)-[3]

Note: This table is illustrative and includes data from various benzoic acid derivatives. Specific IC50 values for this compound derivatives should be obtained from dedicated studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of this compound Amides
  • Acid Chloride Formation: this compound is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2-chloro-4-ethylbenzoyl chloride.

  • Amidation: The crude acyl chloride is dissolved in a suitable dry solvent (e.g., dichloromethane, THF). To this solution, the desired amine (1.0-1.2 equivalents) and a base (e.g., triethylamine, pyridine) are added dropwise at 0°C.

  • Work-up and Purification: The reaction mixture is stirred at room temperature for several hours. The solvent is then removed, and the residue is partitioned between an organic solvent and water. The organic layer is washed with dilute acid, dilute base, and brine, then dried over anhydrous sodium sulfate. The crude product is purified by recrystallization or column chromatography.

Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Serial twofold dilutions of the test compound are prepared in the broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • Incubation and Reading: The plate is incubated under appropriate conditions for the test microorganism. The MIC is determined as the lowest concentration of the compound that inhibits visible growth.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test derivative and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition and Incubation: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of 2-Chloro-4-ethylbenzoyl Chloride cluster_1 Amide/Ester Synthesis cluster_2 Purification 2-Chloro-4-ethylbenzoic_acid This compound Reflux Reflux 2-Chloro-4-ethylbenzoic_acid->Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reflux Acyl_Chloride 2-Chloro-4-ethylbenzoyl chloride Reflux->Acyl_Chloride Reaction Reaction in Dry Solvent Acyl_Chloride->Reaction Nucleophile Amine (R-NH₂) or Alcohol (R-OH) Nucleophile->Reaction Product This compound Amide or Ester Derivative Reaction->Product Purification Work-up & Purification Product->Purification Final_Product Pure Derivative Purification->Final_Product

Caption: General synthesis workflow for this compound derivatives.

Hypothetical Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Derivative 2-Chloro-4-ethylbenzoic acid derivative Derivative->Kinase2 Inhibition

References

Comparative Efficacy of 2-Chloro-4-ethylbenzoic Acid Derivatives in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency and specificity is a perpetual endeavor. Within the vast landscape of organic chemistry, benzoic acid derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of 2-Chloro-4-ethylbenzoic acid derivatives, focusing on their potential as antimicrobial and anticancer agents. Due to the limited availability of specific data for this compound derivatives, this guide also incorporates data from closely related 2-chlorobenzoic acid analogs to provide a broader context for structure-activity relationships.

Antimicrobial Activity: A Comparative Overview

Derivatives of 2-chlorobenzoic acid have been investigated for their efficacy against various microbial pathogens. The introduction of different functional groups to the carboxylic acid moiety significantly influences their antimicrobial potential.

A study on a series of 2-chlorobenzoic acid derivatives, including esters and Schiff bases, revealed that the Schiff's bases demonstrated more potent antimicrobial activity than the corresponding esters. The antibacterial potential was more pronounced against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria.[1][2]

Derivative TypeTarget OrganismActivity (pMIC, µM/ml)Reference CompoundActivity (pMIC, µM/ml)
Schiff's Base of 2-chlorobenzoic acid (Compound 6)Escherichia coli2.27Norfloxacin2.61
Schiff's Base of 2-chlorobenzoic acid (Compound 6)Overall Antimicrobial1.91--

Table 1: Antimicrobial Activity of a Potent 2-Chlorobenzoic Acid Schiff's Base Derivative.[1][2] The data indicates that the Schiff's base derivative exhibits antimicrobial activity comparable to the standard drug Norfloxacin against E. coli.

Anticancer Activity: Insights from Related Structures

While specific anticancer data for this compound derivatives is scarce in publicly available literature, studies on structurally related quinazolinone derivatives of benzoic acid have shown promising results against cancer cell lines.

One study reported the synthesis of benzoic acid substituted quinazolinones and their evaluation against the MCF-7 breast cancer cell line. Several of these compounds exhibited moderate to good anti-breast cancer activity. For instance, a 2-chlorobenzoic acid derivative incorporated into a quinazolinone scaffold (QZ 2) was evaluated, and while its specific IC50 value was not among the most potent in that series, it highlights the potential of this chemical class. Other quinazolinone derivatives in the same study showed IC50 values in the micromolar range.[3]

CompoundCell LineIC50 (µM/ml)
QZ 3MCF-750
QZ 4MCF-732.466

Table 2: Anticancer Activity of Benzoic Acid Substituted Quinazolinone Derivatives against MCF-7 Breast Cancer Cell Line.[3] These findings suggest that the 2-chloro-substituted benzoic acid moiety can be a valuable component in the design of novel anticancer agents.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.

Synthesis of 2-Chlorobenzoic Acid Derivatives (General Procedure for Schiff's Bases)

A mixture of an appropriate aromatic amine (0.01 mol) and 2-chlorobenzaldehyde (B119727) (0.01 mol) is refluxed in a suitable solvent such as ethanol (B145695) for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is filtered, washed with water, dried, and recrystallized from an appropriate solvent to yield the pure Schiff's base.[4]

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is typically determined using the tube dilution method.[5]

  • Preparation of Test Compounds: Stock solutions of the test compounds and a standard antimicrobial agent (e.g., Norfloxacin) are prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Culture Preparation: Bacterial and fungal strains are grown in appropriate broth media (e.g., Nutrient Broth for bacteria and Sabouraud Dextrose Broth for fungi) to a specific turbidity.

  • Serial Dilution: Serial dilutions of the test compounds and the standard drug are prepared in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 7 days for fungi.

  • Observation: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for another 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound derivatives are not yet elucidated, related chlorinated benzoic acid derivatives have been shown to potentially influence key cellular pathways implicated in cancer progression. For instance, some benzoic acid derivatives are known to affect pathways like the mTOR and MAPK/ERK signaling cascades.[2]

Below are graphical representations of a general synthesis workflow and a typical biological screening process.

G General Synthesis Workflow for 2-Chlorobenzoic Acid Derivatives cluster_start Starting Materials cluster_reaction Chemical Reaction cluster_product Product cluster_purification Purification & Characterization 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reaction Esterification or Amide Formation 2-Chlorobenzoic_Acid->Reaction Reagent Amine / Alcohol Reagent->Reaction Derivative 2-Chlorobenzoic Acid Derivative Reaction->Derivative Purification Purification (e.g., Recrystallization) Derivative->Purification Characterization Characterization (e.g., NMR, IR, MS) Purification->Characterization

Caption: General synthesis workflow for 2-chlorobenzoic acid derivatives.

G Biological Activity Screening Workflow Start Synthesized Derivatives Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Assay) Start->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Start->Anticancer_Screening Active_Antimicrobial Active Antimicrobial Compounds Antimicrobial_Screening->Active_Antimicrobial Active_Anticancer Active Anticancer Compounds Anticancer_Screening->Active_Anticancer Further_Studies_Antimicrobial Further Studies: - Mechanism of Action - In vivo efficacy Active_Antimicrobial->Further_Studies_Antimicrobial Further_Studies_Anticancer Further Studies: - Signaling Pathways - In vivo models Active_Anticancer->Further_Studies_Anticancer

Caption: Workflow for screening the biological activity of synthesized compounds.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-ethylbenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Chloro-4-ethylbenzoic acid is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its residues, and contaminated materials. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.

  • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed. For larger quantities or in case of a spill, impervious clothing may be necessary.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to engage a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation:

    • Collect waste this compound and any residues in their original containers or in a designated, properly labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep in suitable, closed containers for disposal.[1][2]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols (e.g., corrosive, irritant).

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as paper towels, gloves, and weighing boats, should be collected in a separate, clearly labeled hazardous waste bag or container.

    • Handle uncleaned containers as you would the product itself.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

    • Clean the affected area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Prevent the spill from entering drains or waterways.[3]

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will ensure it is transported to an approved waste disposal facility in accordance with local, state, and federal regulations.

Summary of Key Disposal Information

ParameterGuideline
Disposal Method Dispose of contents and container to an approved waste disposal plant.
Environmental Precautions Do not let the product enter drains or the environment.[3]
Waste Containers Leave chemicals in original containers or use suitable, closed, and properly labeled containers.[1]
Mixing of Waste Do not mix with other waste.
Contaminated Packaging Handle uncleaned containers as the product itself.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Handling This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Waste Generation (Unused chemical, residue) B->C D Segregate Waste (Keep in original or designated container) C->D G Spill Occurs C->G E Label Container ('Hazardous Waste', Chemical Name) D->E F Store in Designated Area (Cool, Dry, Ventilated) E->F J Contact EHS for Pickup F->J H Contain and Clean Up Spill (Use inert absorbent) G->H I Collect Spill Debris as Hazardous Waste H->I I->D K Professional Disposal (Approved Facility) J->K L End K->L

References

Personal protective equipment for handling 2-Chloro-4-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 2-Chloro-4-ethylbenzoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are based on the known hazards of similar chlorinated and benzoic acid derivatives, such as skin and eye irritation, and potential respiratory effects.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133.[1][2][3] A face shield should be worn where splashing is a risk.Protects against dust particles and splashes that can cause serious eye irritation or damage.[1][4]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber or Viton). A fully buttoned lab coat is required.[1][4]Prevents direct skin contact, which can lead to irritation.[1] Aromatic and halogenated hydrocarbons can degrade many common glove materials.[5]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or ventilation is inadequate.[4]Avoids inhalation of dust, which may cause respiratory irritation.[1][6]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[1]Protects feet from potential spills.

Table 2: Glove Selection Guide for Halogenated Aromatic Compounds

Glove MaterialResistance to Halogenated HydrocarbonsGeneral Recommendation
Nitrile Rubber Poor to Fair[7][8]Not recommended for prolonged contact. Suitable for splash protection only, must be changed immediately upon contact.[8]
Neoprene FairOffers better resistance than natural rubber but may not be suitable for prolonged exposure.
Butyl Rubber GoodRecommended for handling many corrosive acids and ketones, but performs poorly with aromatic and halogenated hydrocarbons.[9]
Viton™ (Fluoroelastomer) ExcellentOffers the most robust protection against aromatic and halogenated hydrocarbons.
Natural Rubber (Latex) Poor[5]Not recommended for use with halogenated or aromatic hydrocarbons.[5][9]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (or analogous compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Solid Compound prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate After Experiment cleanup_dispose_solid Dispose of Solid Waste in Labeled Halogenated Organic Waste Container cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste in Labeled Halogenated Organic Acid Waste Container cleanup_decontaminate->cleanup_dispose_liquid cleanup_remove_ppe Remove PPE and Wash Hands cleanup_dispose_solid->cleanup_remove_ppe cleanup_dispose_liquid->cleanup_remove_ppe

Caption: A procedural diagram illustrating the key stages for safely handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, thoroughly review the safety data for this compound and its analogs. Ensure that all required PPE is readily available and in good condition.[1] Prepare your workspace in a certified chemical fume hood or another well-ventilated area.[1]

  • Handling: Avoid direct contact with the chemical at all times.[1] When weighing or transferring the solid, take care to prevent the formation of dust. After handling, wash your hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the designated work area.[10]

  • Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, sweep up the solid material and place it into a suitable, closed container for disposal.[2] Avoid generating dust during cleanup.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.

    • Skin: Wash off immediately with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

    • Inhalation: Move the individual to fresh air. If they feel unwell, contact a poison control center or a doctor.[1]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[2] Seek immediate medical attention.[10]

Disposal Plan:

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for halogenated organic waste.

  • Liquid Waste: Dispose of in a dedicated container for halogenated organic acid waste.[11] Do not mix with other waste streams. Aqueous solutions from extractions with chlorinated solvents should also be disposed of as hazardous waste.[12]

  • Containers: Handle uncleaned, empty containers as you would the product itself.

Disposal of chlorinated organic compounds should be carried out in accordance with local, regional, and national regulations, often requiring incineration at a licensed facility.[13]

Logical Relationship of Safety Protocols

Interrelation of Safety Measures substance 2-Chloro-4-ethylbenzoic Acid hazards Potential Hazards (Skin/Eye/Respiratory Irritant) substance->hazards ppe Personal Protective Equipment (PPE) hazards->ppe handling Safe Handling Procedures hazards->handling disposal Waste Disposal Plan hazards->disposal safety Personnel & Environmental Safety ppe->safety handling->safety disposal->safety

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.